molecular formula C10H18N2S B13302522 Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13302522
M. Wt: 198.33 g/mol
InChI Key: GOMILEKWJUTQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is a synthetic organic compound featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This molecule is presented as a novel research chemical for use in early discovery and investigative studies. Researchers can leverage this compound as a key synthetic intermediate or a core structural element for developing new bioactive molecules. The 1,3-thiazole ring is a common motif in pharmaceuticals and agrochemicals due to its ability to interact with various biological targets . Compounds containing the thiazole structure have been extensively investigated and reported in scientific literature to exhibit a broad spectrum of pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and antileishmanial activities . The structural features of this amine—specifically the pentyl chain and the ethyl linkage to the thiazole ring—offer opportunities for further chemical modification, making it a versatile building block in organic synthesis and drug design projects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural analogs of this compound are typically synthesized via classic methods such as the Hantzsch thiazole synthesis . Buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]pentan-1-amine

InChI

InChI=1S/C10H18N2S/c1-3-4-5-6-11-9(2)10-12-7-8-13-10/h7-9,11H,3-6H2,1-2H3

InChI Key

GOMILEKWJUTQJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=NC=CS1

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine , a specific secondary amine derivative featuring a thiazole heterocycle. While this exact molecule does not appear as a named drug in public pharmacopeias, it represents a significant structural motif in medicinal chemistry—specifically within the class of 2-aminoalkylthiazoles . These scaffolds are critical bioisosteres for pyridine- and benzene-based ligands often targeting G-protein coupled receptors (GPCRs) such as dopaminergic, adrenergic, and histaminergic receptors.

Structure, Synthesis, and Pharmacological Potential

Executive Summary

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (IUPAC: N-pentyl-1-(1,3-thiazol-2-yl)ethanamine) is a secondary amine linking a lipophilic pentyl chain to a polar, aromatic thiazole ring via a chiral ethyl bridge. This molecular architecture combines three distinct pharmacophoric elements:

  • Aromatic Head Group (Thiazole): Acts as a bioisostere for phenyl or pyridyl rings, offering unique hydrogen bond acceptor capabilities (via N3) and metabolic stability profiles.

  • Chiral Linker (Ethyl): Introduces stereoselectivity, critical for binding affinity in chiral receptor pockets.

  • Lipophilic Tail (Pentyl): Provides hydrophobic interaction potential, modulating blood-brain barrier (BBB) permeability and receptor subtype selectivity.

This guide details the physicochemical properties, synthetic pathways, and theoretical pharmacological applications of this compound, serving as a blueprint for its use as a chemical probe or lead candidate.

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name N-pentyl-1-(1,3-thiazol-2-yl)ethanamine
Common Name Pentyl[1-(thiazol-2-yl)ethyl]amine
Molecular Formula

Molecular Weight 198.33 g/mol
SMILES CCCCCNC(C)c1nccs1
Chirality One chiral center at C(1)-ethyl. Exists as (R)- and (S)-enantiomers.
Structural Topology

The molecule consists of a 1,3-thiazole ring substituted at the C2 position. The substituent is an ethyl group bearing a secondary amine at the


-position relative to the ring. The amine is further substituted with a linear pentyl chain.
  • Electronic Effects: The thiazole ring is electron-withdrawing (inductive effect via C=N), which slightly reduces the basicity of the adjacent amine compared to a standard dialkylamine.

  • Conformational Flexibility: The pentyl chain introduces significant rotatable bonds (4), allowing the molecule to adopt multiple conformations to fit hydrophobic pockets.

Physicochemical Profile (Predicted)

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

ParameterValue (Predicted)Implication
LogP (Octanol/Water) 2.5 – 3.2Moderate lipophilicity; likely good membrane permeability and potential BBB penetration.
pKa (Base) 8.5 – 9.2Predominantly protonated (cationic) at physiological pH (7.4), favoring electrostatic interactions with aspartate/glutamate residues in receptor pockets.
Topological Polar Surface Area (TPSA) ~41 ŲWell below the 90 Ų threshold for BBB penetration, suggesting CNS activity potential.
H-Bond Donors / Acceptors 1 / 3Favorable for oral bioavailability (Lipinski's Rule of 5 compliant).
Solubility Low (Free Base)High (HCl Salt)Formulation as a hydrochloride or fumarate salt is recommended for aqueous stability.

Synthetic Methodology

The most robust route to Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is via Reductive Amination . This method is preferred over nucleophilic substitution due to higher yields and the avoidance of over-alkylation (quaternary ammonium formation).

Synthesis Workflow (Reductive Amination)

Reaction Scheme:

  • Precursors: 2-Acetylthiazole + Pentylamine.

  • Intermediate: Imine (Schiff Base) formation.

  • Reduction: In situ reduction using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol:

  • Imine Formation:

    • Charge a reaction vessel with 2-Acetylthiazole (1.0 eq) and anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration).

    • Add Pentylamine (1.1 eq) and a catalytic amount of Acetic Acid (0.1 eq) to catalyze imine formation.

    • Stir at room temperature for 1–2 hours under nitrogen atmosphere. Note: Use molecular sieves (4Å) if water removal is necessary to drive equilibrium.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Why STAB? It is milder than NaBH4 and selectively reduces imines in the presence of ketones/aldehydes, minimizing side reactions.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO3 to neutralize acid and decompose excess hydride.

    • Extract with DCM (3x).

    • Wash combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel). Eluent: Hexanes/Ethyl Acetate (gradient) or DCM/MeOH (95:5) with 1%

      
       (to keep amine free).
      
Visualization of Synthesis Pathway

SynthesisPathway Precursor1 2-Acetylthiazole (C5H5NOS) Intermediate Imine Intermediate (Schiff Base) Precursor1->Intermediate DCM, AcOH, RT Precursor2 Pentylamine (C5H13N) Precursor2->Intermediate Product Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (Target Molecule) Intermediate->Product Reduction Reagent NaBH(OAc)3 (Reducing Agent) Reagent->Product H- transfer

Caption: One-pot reductive amination pathway for the synthesis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.70 (d, 1H, Thiazole C4-H)
      
    • 
       7.25 (d, 1H, Thiazole C5-H)
      
    • 
       4.15 (q, 1H, CH -N, chiral center)
      
    • 
       2.50–2.60 (m, 2H, NH-CH2 -Pentyl)
      
    • 
       1.50 (d, 3H, CH-CH3 , doublet due to coupling with chiral proton)
      
    • 
       1.20–1.40 (m, 6H, Pentyl chain internal 
      
      
      
      )
    • 
       0.90 (t, 3H, Terminal 
      
      
      
      )
  • Mass Spectrometry (ESI-MS):

    • [M+H]+: Calculated m/z 199.12. Major peak expected at 199.1.

  • IR Spectroscopy:

    • N-H stretch (secondary amine): ~3300

      
       (weak).
      
    • C=N stretch (thiazole): ~1500–1600

      
      .
      

Pharmacological Potential & Biological Context[1][3][4]

The 2-aminoalkylthiazole scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine suggests potential activity in the following areas:

CNS Activity (Dopaminergic/Adrenergic)

The structural similarity to Pramipexole (a tetrahydrobenzothiazole dopamine agonist) is notable. The "ethyl-amine" linker mimics the ethylamine side chain of dopamine.

  • Mechanism: The cationic amine binds to the conserved Aspartate residue (e.g., Asp113 in

    
    -adrenergic receptors). The thiazole ring engages in 
    
    
    
    -
    
    
    stacking or hydrophobic interactions within the binding pocket.
  • Application: Potential ligand for Dopamine

    
     receptors or Adrenergic 
    
    
    
    receptors.
Anti-Infective Properties

Thiazole derivatives are widely explored for antifungal and antibacterial activity.[1] The lipophilic pentyl chain may facilitate penetration through bacterial cell walls or fungal membranes.

  • Target: Potential inhibition of bacterial DNA gyrase or fungal CYP51, common targets for thiazole-containing anti-infectives.

Signal Transduction Pathway (Hypothetical)

PharmacologicalPathway Ligand Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (Ligand) Receptor GPCR (e.g., Dopamine D2 / Adrenergic) Ligand->Receptor Binding (Kd ~ nM range) GProtein G-Protein Activation (Gi/Go Pathway) Receptor->GProtein Conformational Change Effector Adenylate Cyclase Inhibition (Decrease cAMP) GProtein->Effector Signal Transduction Response Biological Response (Neuromodulation / Sedation) Effector->Response Downstream Effect

Caption: Hypothetical signal transduction pathway for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine acting as a GPCR agonist.

Safety & Handling

As a secondary amine and thiazole derivative, standard laboratory safety protocols apply.

  • Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335). The free base may be corrosive.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amine derivatives can absorb

    
     from the air to form carbamates.
    
  • Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.

References

  • Chimenti, F., et al. (2009). Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as antifungal agents. European Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Siddiqui, N., et al. (2011). Thiazole: A Valuable Scaffold in Pharmaceutical Research.[2][3] International Journal of Pharmaceutical Sciences and Drug Research.

Sources

The Thiazol-2-yl Ethyl Amine Scaffold: A Technical Guide to Bioisosteric Design and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The thiazol-2-yl ethyl amine scaffold represents a critical pharmacophore in medicinal chemistry, primarily due to its bioisosteric relationship with the imidazole ring of histamine. By replacing the imidazole nitrogen with a sulfur atom (in the thiazole ring), researchers can modulate lipophilicity, metabolic stability, and receptor subtype selectivity while retaining the essential ethyl amine "tail" required for aminergic receptor recognition.

This guide moves beyond generic descriptions to focus on the technical exploitation of this scaffold in three primary domains: Histaminergic modulation (H2/H3 receptors) , Cholinesterase inhibition (Neurodegeneration) , and Antimicrobial Schiff base derivatives .

The Bioisosteric Advantage

The thiazole ring is less basic than imidazole (pKa ~2.5 vs. ~7.0), altering the protonation state of the molecule at physiological pH. This is a deliberate design choice to:

  • Enhance Blood-Brain Barrier (BBB) Penetration: Reduced ionization increases passive diffusion.

  • Modulate H-Bonding: The sulfur atom acts as a weak acceptor, while the nitrogen remains a strong acceptor, altering binding pocket kinetics.

Synthetic Access: The Modified Hantzsch Protocol

The most robust route to 2-(thiazol-2-yl)ethanamine derivatives is a modification of the Hantzsch Thiazole Synthesis. Unlike simple 2-aminothiazoles, the ethyl amine side chain requires specific alpha-halo ketone precursors.

Protocol: Synthesis of 2-Amino-5-(2-aminoethyl)thiazole Derivatives

Principle: Condensation of a thiourea derivative with a halogenated ketone possessing a protected amine side chain.

Workflow Diagram (DOT):

SynthesisWorkflow Reactant1 Thiourea / Thioamide Cyclization Cyclization (Reflux/EtOH) Reactant1->Cyclization Reactant2 α-Halo Ketone (w/ Protected Ethyl Amine) Reactant2->Cyclization Inter Intermediate Thiazolium Salt Deprotection Deprotection (Acid Hydrolysis) Inter->Deprotection Purification Cyclization->Inter - H2O Product Thiazol-2-yl Ethyl Amine Deprotection->Product Yield >70%

Caption: Modified Hantzsch synthesis pathway for thiazol-2-yl ethyl amines involving cyclization and deprotection.

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize 1-bromo-4-phthalimidobutan-2-one. The phthalimide group protects the amine during the harsh cyclization conditions.

  • Cyclization: Dissolve 1.0 eq of the thiourea derivative (e.g., N-methylthiourea for N-methylated analogs) and 1.0 eq of the protected alpha-halo ketone in absolute ethanol.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Precipitation: Cool the mixture. The hydrobromide salt of the phthalimido-thiazole usually precipitates. Filter and wash with cold ethanol.

  • Deprotection (Hydrazinolysis): Resuspend the solid in ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 2 hours to cleave the phthalimide group.

  • Isolation: Acidify with HCl to precipitate phthalhydrazide (byproduct), filter, and basify the filtrate to pH 10 to extract the free amine product.

Pharmacological Profiling & SAR

A. Histaminergic Agonism (The Amthamine Case Study)

The derivative Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole) is the gold standard for this scaffold.[1] It acts as a potent, selective Histamine H2 receptor agonist .

  • Mechanism: Amthamine mimics the tautomeric recognition of histamine. The thiazole ring accepts a proton from the receptor active site (Asp98 in H2), triggering Gs-protein coupling.

  • Selectivity: Unlike histamine, Amthamine has negligible affinity for H1 receptors, reducing side effects like vasodilation-induced hypotension or bronchoconstriction.

Signaling Pathway Visualization:

H2Signaling Ligand Thiazol-2-yl Ethyl Amine (Amthamine) Receptor H2 Receptor (GPCR) Ligand->Receptor Binding (Kd ~ nM) GProtein Gs Protein Activation Receptor->GProtein Effector Adenylyl Cyclase GProtein->Effector SecondMessenger cAMP Increase Effector->SecondMessenger ATP -> cAMP Kinase PKA Activation SecondMessenger->Kinase Response Gastric Acid Secretion / Cardiac Inotropy Kinase->Response Phosphorylation

Caption: H2 receptor signal transduction triggered by thiazole-based agonists leading to cAMP upregulation.

B. Acetylcholinesterase (AChE) Inhibition

Derivatives where the ethyl amine nitrogen is incorporated into a hydrazone or amide linkage show promise in Alzheimer's therapy.

  • Target: Dual binding site of AChE (Catalytic Anionic Site + Peripheral Anionic Site).

  • SAR Insight: Substitution at the C4/C5 position of the thiazole with hydrophobic aryl groups enhances binding to the Peripheral Anionic Site, while the ethyl amine chain spans the enzyme gorge.

C. Antimicrobial Activity (Schiff Bases)

Reacting the primary amine of the ethyl chain with aromatic aldehydes yields Schiff bases.

  • Activity: High potency against S. aureus and C. albicans.

  • Mechanism: The azomethine (-N=CH-) linkage, combined with the thiazole sulfur, chelates metal ions (Cu2+, Zn2+) within bacterial enzymes, disrupting respiration.

Quantitative Data Summary

The following table synthesizes potency data from key reference studies comparing Thiazol-2-yl ethyl amines against standard ligands.

Compound ClassTargetAssay TypeKey Result (Potency)Reference Standard
Amthamine Histamine H2Guinea Pig Atrium (pD2)6.21 (Full Agonist)Histamine (6.[1]0)
Thiazole Schiff Base (Cu-Complex) S. aureusMIC (µg/mL)10.5 ± 0.02 Amoxicillin (18.[2]0)
N-Substituted Thiazole Amide AChE (Enzyme)IC50 (nM)103.24 Donepezil (55.0)
Thiazol-2-yl Ether Histamine H3Binding Affinity (Ki)< 10 nM Thioperamide

Experimental Validation Protocol: Antimicrobial Assay

To validate the biological activity of a newly synthesized thiazol-2-yl ethyl amine derivative, use the Broth Microdilution Method (CLSI Standards).

  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension of S. aureus (ATCC 25923) and E. coli (ATCC 25922). Dilute 1:100 in Mueller-Hinton Broth.

  • Compound Dilution: Dissolve the thiazole derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 100 µL of bacterial suspension to each well. Include:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle only.

    • Sterility Control: Broth only.

  • Readout: Incubate at 37°C for 24 hours. Measure OD600 or assess visual turbidity.

  • Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

References

  • Eriksen, K., et al. (1992). "Histamine H2-receptor agonists.[1][3] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. Link

  • Al-Mohaimeed, A.M., et al. (2021).[4] "Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors." ACS Omega. Link

  • Stark, H., et al. (2010). "Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers." Bioorganic & Medicinal Chemistry. Link

  • Ahammed, S., et al. (2021).[5] "Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives." BMC Chemistry. Link

  • Honda, K., et al. (1986). "Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives."[6] Journal of Medicinal Chemistry. Link

Sources

Provisional Safety & Handling Assessment for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

For Research & Development Professionals

Disclaimer: No public Safety Data Sheet (SDS) is available for the specific chemical entity Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine. This document provides a provisional safety assessment based on a Structure-Activity Relationship (SAR) analysis of its core components: the thiazole ring and the alkylamine side chain . This guide is intended for experienced researchers and is not a substitute for a formal, compound-specific SDS. All handling and experimental procedures should be preceded by a thorough, lab-specific risk assessment.

Introduction: A Predictive Approach to Novel Compound Safety

In drug discovery and chemical research, novel molecular entities often lack comprehensive safety and toxicology data. In such cases, a predictive framework is essential for ensuring laboratory safety. Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is comprised of two key structural motifs with well-documented hazard profiles:

  • Thiazole Core: A heterocyclic aromatic amine. Thiazole derivatives are known for a wide range of bioactivities, from antimicrobial to anticancer effects.[1][2][3] From a safety perspective, they can be skin and respiratory irritants and may pose risks of systemic effects upon absorption.[4]

  • Alkylamine Side Chain: Amines are chemical bases that can be corrosive, flammable, and toxic.[5][6] They are often irritating to the skin, eyes, and respiratory system.[5][7][8]

This guide synthesizes data from these structural analogs to forecast the potential hazards of the title compound and establish rigorous, scientifically-grounded handling protocols.

Predicted Hazard Identification & GHS Classification

Based on the hazards of its components, a provisional GHS classification for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is proposed. This classification assumes the compound is in a pure, concentrated form.

Hazard ClassPredicted CategorySignal WordHazard StatementBasis for Prediction
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.Alkylamines and some thiazole derivatives are documented as being harmful if ingested.[4][7]
Skin Corrosion/IrritationCategory 1C / 2Danger / Warning H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation.Alkylamines are frequently corrosive.[5][7] Thiazole can cause skin inflammation.[4] The exact severity is unknown, necessitating a cautious approach.
Serious Eye Damage/IrritationCategory 1Danger H318: Causes serious eye damage.Both thiazole and alkylamines can cause severe eye damage or irritation.[4][7] This is a common hazard for amine-containing compounds.
Respiratory IrritationCategory 3Warning H335: May cause respiratory irritation.Vapors of both thiazoles and alkylamines are known respiratory irritants.[4][5][8]
FlammabilityCategory 4Warning H227: Combustible liquid.While the thiazole ring is stable, many alkylamines are combustible or flammable liquids, especially those with longer alkyl chains.[5][9]

Core Safety Directives & Handling Protocols

The following protocols are designed to mitigate the predicted hazards. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.

The primary goal is to prevent all routes of exposure: dermal, ocular, and inhalation.

Detailed PPE Protocol:

  • Hand Protection: Wear nitrile or neoprene gloves. Rationale: These materials offer good resistance to a broad range of chemicals, including amines.[10] Always double-glove when handling concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use.

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. Rationale: Standard safety glasses are insufficient. The high risk of severe eye damage from splashes of corrosive amines necessitates the use of fully sealed goggles.[4][7]

  • Body Protection: A flame-retardant lab coat is mandatory. Rationale: This protects against splashes and provides a crucial layer of protection in the event of a fire, addressing the predicted flammability hazard.[11]

  • Respiratory Protection: All handling of the neat compound or its concentrated solutions must be performed within a certified chemical fume hood. Rationale: This is the primary engineering control to prevent inhalation of potentially irritating or harmful vapors.[4][5]

PPE_Workflow cluster_ppe PPE Selection Workflow start Task: Handling Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine fume_hood Work inside a Chemical Fume Hood? start->fume_hood Always goggles Wear Chemical Safety Goggles fume_hood->goggles Yes gloves Wear Nitrile/Neoprene Gloves (Double-glove) goggles->gloves lab_coat Wear Flame-Retardant Lab Coat gloves->lab_coat end_ppe Proceed with Task lab_coat->end_ppe

Caption: PPE workflow for handling the target compound.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[11][12] Keep away from heat, sparks, and open flames.[7] Ensure containers are stored separately from acids and strong oxidizing agents. Rationale: Amines are basic and will react exothermically with acids.[6] Their potential flammability requires segregation from ignition sources.[5]

  • Handling: Ground all containers when transferring material to prevent static discharge, which could ignite flammable vapors.[13] Use only non-sparking tools. Work in a chemical fume hood. Avoid creating aerosols or mists.

Emergency & First-Aid Procedures

Immediate and correct response is critical. The basic nature of the amine component dictates the first-aid approach.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10] Rationale: Rapid dilution is key to minimizing corrosive damage to the eye tissue.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[10] Seek medical attention if irritation or burns develop. Rationale: As with eye contact, immediate removal and flushing are necessary to neutralize and remove the corrosive agent.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9] Rationale: Inducing vomiting can cause further damage to the esophagus from the corrosive material.

Spill_Response cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Respirator if large spill) evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe->contain neutralize Neutralize (if safe) with a weak acid contain->neutralize Optional collect Collect Residue into Sealed Waste Container contain->collect neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Sources

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Thiazole-Based Amine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery. The incorporation of an amine group, particularly at the 2-position, further enhances its versatility, creating a class of compounds—thiazole-based amines—with a remarkably broad spectrum of biological activities. This guide, intended for researchers and drug development professionals, delves into the core aspects of these compounds, from their fundamental synthesis to their mechanisms of action in key therapeutic areas. The thiazole nucleus is a crucial component in over 18 FDA-approved drugs, underscoring its clinical and commercial significance.[4][5][6] These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making them a focal point of intensive research.[6][7]

PART 1: Synthetic Strategies for Thiazole-Based Amines

The synthetic accessibility of the thiazole ring is a primary driver of its widespread use. Understanding the causality behind synthetic choices is critical for generating novel derivatives with desired physicochemical and pharmacological properties.

The Hantzsch Synthesis: A Foundational Approach

The most established and versatile method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[8][9] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[9][10]

Causality and Mechanistic Insight: The reaction is initiated by a nucleophilic attack from the highly nucleophilic sulfur atom of the thiourea onto the electrophilic carbon of the α-halocarbonyl.[10] This step is favored due to the soft nature of both the sulfur nucleophile and the carbon center bearing the halogen. The subsequent intramolecular cyclization, driven by the attack of a nitrogen atom on the carbonyl carbon, forms a five-membered ring intermediate. Dehydration of this intermediate readily occurs to yield the stable, aromatic thiazole ring. The choice of solvent (often ethanol or acetonitrile) and reaction conditions (reflux) is designed to provide sufficient energy to overcome the activation barriers of both the initial SN2 reaction and the subsequent cyclization/dehydration steps.[9][11]

Hantzsch_Synthesis Thiourea Thiourea (N-C-S Nucleophile) Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 SN2 Attack AlphaHalo α-Halocarbonyl (Electrophile) AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole (Aromatic Product) Intermediate2->Product Dehydration (-H2O)

Caption: The Hantzsch synthesis mechanism for 2-aminothiazoles.

Modern Synthetic Innovations

While the Hantzsch synthesis is robust, concerns over reaction times and yields have prompted the development of more efficient methods.[12]

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times by efficiently heating the solvent and reactants, often leading to higher yields and cleaner reaction profiles.[8][11] The use of microwave irradiation can facilitate the synthesis of Schiff base derivatives from aminothiazoles and aldehydes in minutes rather than hours.[11]

  • Chemoenzymatic and Multi-Component Reactions (MCRs): These approaches align with the principles of green chemistry. Chemoenzymatic methods utilize enzymes, such as trypsin, to catalyze reactions under mild conditions, yielding thiazole derivatives with high efficiency.[11][12] MCRs combine multiple starting materials in a single pot to form the final product, reducing waste and improving operational simplicity.[12]

Protocol 1: Representative Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol provides a self-validating system for the synthesis of a model 2-aminothiazole.

Objective: To synthesize 2-amino-4-phenyl-1,3-thiazole from thiourea and 2-bromoacetophenone.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (95%)

  • Sodium Bicarbonate (for neutralization)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Mobile Phase for TLC (e.g., Ethyl Acetate/Hexane 1:1)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in 30 mL of 95% ethanol.

  • Addition of Thiourea: Add thiourea (1.2 eq) to the solution. The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) with constant stirring. The progress of the reaction should be monitored every 30 minutes.

  • Self-Validating Checkpoint (TLC Monitoring): Spot the reaction mixture on a TLC plate alongside the starting material (2-bromoacetophenone). The formation of a new, more polar spot and the disappearance of the starting material spot indicate reaction completion (typically 2-3 hours).

  • Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product should form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral or slightly basic (pH ~8). This converts the salt to the free amine, which is less soluble and precipitates out.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the product in a vacuum oven. Characterize the final compound using techniques such as melting point, IR, and NMR spectroscopy to confirm its identity and purity.

PART 2: Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of thiazole-based amines is exquisitely sensitive to the nature and position of substituents on both the thiazole ring and the exocyclic amine. A thorough understanding of SAR is paramount for the rational design of potent and selective drug candidates.

The core structure can be divided into three key regions for modification: the N-2 position of the amine, the C-4 position, and the C-5 position of the thiazole ring.[13]

Caption: Key regions for SAR studies on the 2-aminothiazole scaffold.

SAR in Major Therapeutic Areas
Therapeutic AreaKey Structural Modifications & RationaleRepresentative Activity Data
Antimicrobial C4-Position: Bulky aryl groups (e.g., phenyl, substituted phenyl) often enhance activity. The steric bulk and electronic properties influence membrane permeability and target interaction.[14][15] N2-Amine: Acylation or formation of Schiff bases can modulate lipophilicity, which is crucial for penetrating bacterial cell walls.[11][16] Electron-withdrawing groups can increase potency.[17]Compounds with a p-bromophenyl at C4 showed increased antifungal activity.[15] A 3-nitro derivative demonstrated excellent antifungal activity (MIC 0.3-38.6 µmol/ml x 10⁻²).[14]
Anticancer N2-Amine: This position is highly flexible. Introduction of substituted benzoyl groups has been shown to improve activity by over 100-fold by providing additional binding interactions with target enzymes.[13] C4/C5-Positions: Hybridization with other known anticancer scaffolds (e.g., naphthalene, pyrazoline) can create potent multi-target agents.[16][18]Compound 5b , a thiazole-naphthalene hybrid, showed potent antiproliferative activity (IC₅₀ = 0.48 µM on MCF-7 cells).[18] Compound 4c , a benzylidene hydrazinyl thiazole, was more potent than the standard drug Staurosporine (IC₅₀ = 2.57 µM vs 6.77 µM in MCF-7 cells).[19]
Neuroprotective N2/C4-Positions: Substitutions that balance lipophilicity for blood-brain barrier penetration with specific interactions at the enzyme active site are key. Amine-containing thiazoles have shown potent cholinesterase inhibition.[20] A trifluoromethyl substitution significantly enhanced activity against Alzheimer-related enzymes.[21]N-(2,3-dimethyl phenyl)thiazol-2-amine showed significant cholinesterase inhibition (IC₅₀ = 9 nM for AChE).[20] A derivative with a trifluoromethyl group surpassed the standard drug donepezil in potency.[21]

PART 3: Pharmacological Applications & Key Mechanisms

The therapeutic potential of thiazole-based amines stems from their ability to interact with a wide array of biological targets.

Anticancer Activity: A Multi-Pronged Attack

Thiazole derivatives exert their anticancer effects through diverse mechanisms, making them promising candidates to overcome drug resistance.[22]

  • Tubulin Polymerization Inhibition: Many thiazole-naphthalene hybrids act as potent inhibitors of tubulin polymerization, a mechanism shared with classic chemotherapy agents like paclitaxel.[18] By disrupting microtubule dynamics, they arrest the cell cycle in the G2/M phase, leading to apoptosis.

  • Kinase Inhibition: The thiazole scaffold is a core component of several clinically used kinase inhibitors like Dasatinib.[23] Novel derivatives have been shown to be potent inhibitors of key kinases in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis.[19]

  • Signaling Pathway Modulation: Thiazoles can interfere with critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[22] By inhibiting components of this pathway, they can suppress cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Thiazole Thiazole-Based Amine Inhibitor Thiazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole compounds.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance (AMR) is a global health crisis, creating an urgent need for new antibiotics.[16] Thiazole-based amines have shown potent activity against a range of pathogens, including multi-drug resistant strains.[4][6]

  • Mechanism of Action: Their amphiphilic nature, with both hydrophobic and hydrophilic components, allows them to penetrate bacterial cell membranes.[24] Docking studies suggest that their antibacterial action can be attributed to the inhibition of essential bacterial enzymes like E. coli MurB (involved in peptidoglycan synthesis), while their antifungal activity may result from inhibiting 14α-lanosterol demethylase, an enzyme critical for fungal cell membrane integrity.[4]

Neuroprotective Activity in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder with multiple pathological hallmarks. Thiazole-based amines are attractive candidates for AD treatment due to their ability to engage multiple targets simultaneously.[20][25][26]

  • Multi-Target Mechanism: They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters.[20][25] Beyond symptomatic relief, they can also target the root causes of the disease by inhibiting the aggregation of amyloid-beta (Aβ) peptides and tau proteins, and modulating other enzymes like GSK-3β.[20][25][26]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a self-validating system to assess the anticancer potential of synthesized thiazole-based amine compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound (dissolved in DMSO to make a stock solution)

  • Positive Control: Doxorubicin or Staurosporine[19]

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well microplate

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.

  • Controls (Self-Validation):

    • Negative Control: Wells with cells treated only with medium containing the same concentration of DMSO used for the test compounds (vehicle control).

    • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Thiazole-based amine compounds undeniably represent a privileged class of molecules in medicinal chemistry, with a rich history and an even more promising future. Their synthetic tractability, coupled with the ability to fine-tune their pharmacological profiles through targeted structural modifications, ensures their continued relevance. The diverse mechanisms of action, from disrupting microbial cell walls and inhibiting cancer-critical kinases to modulating complex neurodegenerative pathways, highlight their versatility.

Future research should focus on several key areas. The development of novel multi-target ligands, particularly for complex diseases like cancer and Alzheimer's, is a highly promising strategy. Furthermore, leveraging modern synthetic tools, including flow chemistry and machine learning-guided synthesis, can accelerate the discovery of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. As we continue to unravel the intricate biology of various diseases, the adaptable thiazole-amine scaffold will undoubtedly remain an essential tool in the arsenal of drug discovery scientists.

References

  • (PDF) Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. (2016). PubMed. Retrieved February 13, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). SpringerLink. Retrieved February 13, 2026, from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved February 13, 2026, from [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). PubMed. Retrieved February 13, 2026, from [Link]

  • Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation. (2011). PubMed. Retrieved February 13, 2026, from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed. Retrieved February 13, 2026, from [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (n.d.). ijrpr.com. Retrieved February 13, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). wuxiaworld.com. Retrieved February 13, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved February 13, 2026, from [Link]

  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025). rjptonline.org. Retrieved February 13, 2026, from [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). myjas.my. Retrieved February 13, 2026, from [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). Fabad Journal of Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Novel 2H-Pyrazolo[3,4-d]thiazole Compounds Targeting NLRP3 for the Treatment of Neurodegenerative Diseases. (2025). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

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  • An In‐Depth Review on Recent Progress in Synthetic Approaches and Biological Activities of Thiazol‐2(3H)‐Imine Derivatives. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). chemrevlett.com. Retrieved February 13, 2026, from [Link]

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Sources

Solubility profile of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine in water vs organic solvents

[1][2]

Executive Summary

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is a secondary amine intermediate characterized by a distinct amphiphilic architecture.[1][2] Its structure combines a lipophilic pentyl chain with a polarizable 1-(1,3-thiazol-2-yl)ethyl headgroup.[1][2] This guide provides a technical analysis of its solubility profile, governed primarily by the pH-dependent protonation of the secondary amine and the thiazole nitrogen.[1][2][3]

For researchers and formulation scientists, the critical takeaway is that this molecule functions as a pH-switchable surfactant .[1][2][3] It exhibits high lipophilicity (LogP ~3.[1]1) in its neutral state (pH > 9.[1]5) and high aqueous solubility in its cationic state (pH < 6.0).[1]

Physicochemical Architecture & Predicted Properties

Understanding the solubility requires deconstructing the molecule into its functional pharmacophores.[1]

Structural Analysis
  • Lipophilic Domain: The

    
    -pentyl chain  (C5) provides significant hydrophobic character, driving solubility in non-polar organic solvents.[1][2][3]
    
  • Ionizable Center: The secondary amine is the primary basic center (Predicted pKa ~8.8–9.2).[1]

  • Aromatic/Polar Domain: The 1,3-thiazol-2-yl ring adds aromaticity and weak H-bond acceptance (N3 position).[1][2] It also exerts an electron-withdrawing effect on the adjacent ethylamine, slightly lowering the amine's pKa compared to a simple dialkylamine.[1][2][3]

Table 1: Predicted Physicochemical Properties

Note: Values are estimated based on Structure-Property Relationships (SPR) of analogous thiazole-ethylamines.

PropertyPredicted ValueSignificance
Molecular Formula C

H

N

S
Core composition.[1][4]
Molecular Weight ~198.33 g/mol Low MW, likely volatile.[1][2][3]
LogP (Octanol/Water) 3.1 ± 0.4 Highly lipophilic in neutral form.[1]
pKa (Secondary Amine) 8.9 ± 0.3 Dominant ionization site.[1] Protonates at physiological pH.[1]
pKa (Thiazole N) ~2.5Weakly basic; only protonates in strong acid.[1]
H-Bond Donors 1 (NH)Limited water interaction in neutral form.[1]
H-Bond Acceptors 2 (Thiazole N, Amine N)Facilitates solubility in alcohols/DMSO.[1][2]

Solubility Landscape: Water vs. Organic Solvents[1][2][3]

The solubility of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is binary, dictated by the protonation state of the secondary nitrogen.

A. Aqueous Solubility (pH Dependent)

The molecule follows a classic Henderson-Hasselbalch solubility curve.[1]

  • pH < 6.0 (Acidic): The amine is fully protonated (

    
    ).[1][2] The ionic charge disrupts the crystal lattice and hydrates the molecule.[1]
    
    • Solubility:High (> 50 mg/mL) .[1]

    • State: Clear, stable solution.

  • pH 7.4 (Physiological): The molecule exists as a mixture of cationic and neutral species (approx. 95% cationic / 5% neutral).[1][2]

    • Solubility:Moderate to Low .[1] Risk of precipitation if concentration exceeds the intrinsic solubility (

      
      ) of the neutral form.[1]
      
  • pH > 10.0 (Basic): The amine is fully deprotonated (

    
    ).[1][2] The lipophilic pentyl tail dominates.[1]
    
    • Solubility:Very Low (< 0.1 mg/mL) .[1]

    • State: Oiling out or precipitation.[1]

B. Organic Solvent Compatibility

In its neutral form (free base), the molecule behaves like a lipophilic organic oil.[1][2][3]

Table 2: Solvent Compatibility Matrix (Neutral Form)
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent "Like dissolves like."[1][2] Best for extraction from basic aqueous phases.[1]
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Dipole-dipole interactions with the thiazole ring.[1][2][3] Ideal for stock solutions.[1]
Alcohols Methanol, Ethanol, IsopropanolGood H-bonding with the amine/thiazole nitrogens.[1][2][3] Good for crystallization.[1]
Ethers THF, Diethyl Ether, MTBEGood Moderate solubility; useful for precipitation of hydrochloride salts.[1][2][3]
Hydrocarbons Hexane, HeptaneModerate Soluble due to pentyl tail, but thiazole polarity may cause phase separation at low temps.[1][2][3]

Visualization: Solubility & Extraction Logic

The following diagrams illustrate the logical flow for handling this compound based on its properties.

Figure 1: pH-Dependent Solubility Switch

SolubilitySwitchStartPentyl[1-(1,3-thiazol-2-yl)ethyl]amineAcidAcidic Environment (pH < 6)Protonated Cation (R2NH2+)Start->AcidAdd HCl / TFANeutralBasic Environment (pH > 10)Free Base (R2NH)Start->NeutralAdd NaOH / TEAWaterSolHigh Water Solubility(Hydrophilic)Acid->WaterSolForms SaltOrgSolHigh Organic Solubility(Lipophilic: DCM, EtOAc)Neutral->OrgSolForms OilPrecipPrecipitation / Oiling OutWaterSol->PrecipBasify (pH ↑)OrgSol->WaterSolLiquid-Liquid Extraction(Acid Wash)

Caption: The "Solubility Switch" mechanism. The molecule transitions between hydrophilic (cationic) and lipophilic (neutral) states based on pH.[1][2]

Figure 2: Purification Workflow (Acid-Base Extraction)

ExtractionWorkflowCrudeCrude Reaction Mixture(Organic Solvent)AcidWash1. Acid Wash (1M HCl)Extracts Amine to WaterCrude->AcidWashSep1Phase SeparationAcidWash->Sep1OrgWasteOrganic Layer(Impurities)Sep1->OrgWasteDiscardAqLayerAqueous Layer(Target Amine Salt)Sep1->AqLayerKeepBasify2. Basify (NaOH to pH > 11)Liberates Free BaseAqLayer->BasifyExtract3. Extract with DCMBasify->ExtractFinalPure Pentyl[1-(1,3-thiazol-2-yl)ethyl]amineExtract->FinalDry & Evaporate

Caption: Self-validating purification protocol utilizing the specific solubility profile of the aminothiazole scaffold.

Experimental Protocols

Since literature data is sparse for this specific analog, the following protocols are designed to empirically determine its exact solubility constants.

Protocol A: Potentiometric pKa Determination

Purpose: To determine the precise pH at which the molecule transitions from water-soluble to lipophilic.[1]

  • Preparation: Dissolve 5 mg of the compound in 10 mL of a mixed solvent system (e.g., Methanol:Water 1:1) to ensure initial solubility.[1]

  • Titration: Using a calibrated pH meter, titrate with 0.1 M HCl (if starting basic) or 0.1 M NaOH (if starting acidic).[1][2][3]

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (half-equivalence point) corresponds to the pKa .[1]

    • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol cosolvent effect to obtain the aqueous pKa.

Protocol B: Shake-Flask Solubility (LogS)

Purpose: To quantify saturation solubility in specific buffers.[1][2]

  • Saturation: Add excess solid compound to 2 mL of buffer (pH 2.0, 7.4, and 10.0) in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm for the thiazole ring).

    • Expected Result: High peak area at pH 2.0; Non-detectable or very low area at pH 10.0.[1]

References

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa and LogP determination protocols).

  • Katritzky, A. R., et al. (2010).[1][2][3] "Aqueous Solubility of Thiazole Derivatives." Journal of Chemical Information and Modeling. [1][2]

  • Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for pKa values of secondary amines and thiazoles).

  • PubChem Compound Summary. (2024). "Thiazole and Ethylamine Derivatives." National Center for Biotechnology Information.[1] [Link]

  • Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solvent polarity and solubility parameters).

Methodological & Application

Synthesis protocols for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine, a novel secondary amine with potential applications in medicinal chemistry and drug development. This document provides a comprehensive overview of viable synthetic strategies, detailed experimental protocols, and the scientific rationale behind the methodological choices, designed for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target molecule, Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine, combines this heterocyclic core with a secondary amine functionality, a common feature in bioactive molecules that influences solubility, basicity, and receptor-binding interactions. The introduction of a pentyl group suggests a modulation of lipophilicity, which can be critical for pharmacokinetic properties.

This guide details two primary, robust synthetic pathways for the preparation of the target compound, starting from the key intermediate, 2-acetylthiazole. The selected strategies are:

  • Method A: Direct Reductive Amination: A highly efficient one-pot reaction between 2-acetylthiazole and pentylamine.

  • Method B: Two-Step N-Alkylation: Involving the synthesis of the primary amine, 1-(1,3-thiazol-2-yl)ethanamine, followed by its alkylation with a pentyl halide.

Both routes offer distinct advantages and are presented with detailed, step-by-step protocols to ensure reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic analysis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine reveals two key bond disconnections at the central nitrogen atom, leading to commercially available or readily synthesizable precursors. The most strategic disconnection points to 2-acetylthiazole as a pivotal intermediate.

G cluster_A Method A: Reductive Amination cluster_B Method B: N-Alkylation Target Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine RA C-N Bond Disconnection (Reductive Amination) Target->RA NA C-N Bond Disconnection (N-Alkylation) Target->NA Ketone 2-Acetylthiazole RA->Ketone Amine1 Pentylamine RA->Amine1 Thiazole 2-Substituted Thiazole (e.g., 2-Bromothiazole) Ketone->Thiazole Acylation Amine2 1-(1,3-thiazol-2-yl)ethanamine NA->Amine2 Halide Pentyl Halide (e.g., 1-Bromopentane) NA->Halide Amine2->Ketone Reductive Amination (with NH₃)

Caption: Retrosynthetic pathways for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine.

Synthesis of Key Intermediate: 2-Acetylthiazole

2-Acetylthiazole is the cornerstone for both proposed synthetic routes.[3] While it can be formed through Maillard reactions in food,[4] a controlled laboratory synthesis is required for large-scale production. A reliable method involves the acylation of a 2-lithiated thiazole species, which can be generated from 2-bromothiazole.[5]

Protocol 1: Synthesis of 2-Acetylthiazole from 2-Bromothiazole

This protocol involves the metal-halogen exchange of 2-bromothiazole with butyllithium, followed by quenching the resulting organolithium species with an acetylating agent like ethyl acetate.

Causality: The use of butyllithium at very low temperatures (-78 °C) is critical to generate the nucleophilic 2-thiazolyl anion without significant side reactions. Ethyl acetate serves as an inexpensive and effective source of the acetyl group. The extremely low temperature prevents the highly reactive butyllithium from attacking the ester functionality of ethyl acetate directly.[5]

Table 1: Reagent Properties and Molar Ratios

Reagent Formula M.W. ( g/mol ) Molar Ratio Key Hazard
2-Bromothiazole C₃H₂BrNS 164.02 1.0 Toxic, Irritant
n-Butyllithium C₄H₉Li 64.06 1.1 Pyrophoric, Corrosive
Ethyl Acetate C₄H₈O₂ 88.11 1.5 Flammable

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Flammable, Peroxide-former |

Experimental Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of 2-bromothiazole). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred THF. Then, add a solution of 2-bromothiazole (1.0 eq.) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature remains below -75 °C. Stir the resulting mixture at -78 °C for an additional 45 minutes.

  • Acylation: Add ethyl acetate (1.5 eq.) dropwise to the reaction mixture. The solution may change color. Allow the reaction to stir at -78 °C for 2 hours.[5]

  • Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-acetylthiazole as a solid or oil.[6]

Synthesis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Method A: One-Pot Reductive Amination

This is the most direct and atom-economical approach. The reaction proceeds via the in-situ formation of an iminium ion intermediate from the condensation of 2-acetylthiazole and pentylamine, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild, selective for imines in the presence of ketones, and does not require acidic conditions that could degrade the thiazole ring.

G cluster_workflow Reductive Amination Workflow Start Combine 2-Acetylthiazole, Pentylamine, and Solvent (e.g., DCE) AddReducer Add NaBH(OAc)₃ portion-wise at 0 °C Start->AddReducer React Stir at Room Temperature (Monitor by TLC) AddReducer->React Quench Quench with Saturated NaHCO₃ Solution React->Quench Extract Extract with Dichloromethane (DCM) Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Obtain Pure Target Compound Purify->End

Caption: Workflow for Direct Reductive Amination.

Protocol 2: Direct Reductive Amination

  • Reaction Setup: To a round-bottom flask, add 2-acetylthiazole (1.0 eq.), pentylamine (1.2 eq.), and 1,2-dichloroethane (DCE) or dichloromethane (DCM) as the solvent (15 mL per 10 mmol of ketone).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. A small amount of a drying agent like anhydrous MgSO₄ can be added to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (using a DCM/Methanol gradient with 1% triethylamine to prevent amine tailing) to afford the final product.

Method B: Two-Step N-Alkylation Approach

This alternative strategy involves first creating the primary amine, 1-(1,3-thiazol-2-yl)ethanamine, and then selectively adding the pentyl group. This method offers greater control but requires an additional synthetic step.

Part 1: Synthesis of 1-(1,3-thiazol-2-yl)ethanamine

This intermediate can be prepared from 2-acetylthiazole via reductive amination using ammonia.[7]

Protocol 3: Synthesis of the Primary Amine

  • Dissolve 2-acetylthiazole (1.0 eq.) in methanol.

  • Add an excess of aqueous ammonia (e.g., 28% solution, 10 eq.).

  • Add a suitable catalyst, such as Rhodium on carbon (Rh/C), and place the mixture in a high-pressure hydrogenation reactor.

  • Pressurize the reactor with hydrogen gas (H₂, ~10 bar) and heat to 60-80 °C.[7]

  • After the reaction is complete (monitored by GC-MS or TLC), cool the reactor, vent the hydrogen, and filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude primary amine, which can often be used in the next step without further purification.

Part 2: N-Alkylation of 1-(1,3-thiazol-2-yl)ethanamine

The final step is a standard nucleophilic substitution reaction where the primary amine displaces a halide from a pentyl chain. Using a mild base is essential to deprotonate the ammonium salt formed during the reaction and regenerate the nucleophilic amine.[8]

Protocol 4: N-Alkylation with 1-Bromopentane

  • Reaction Setup: In a round-bottom flask, dissolve 1-(1,3-thiazol-2-yl)ethanamine (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.

  • Add Reagents: Add 1-bromopentane (1.1 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (2.0 eq.).[9]

  • Reaction: Heat the mixture to 60-80 °C and stir until TLC analysis indicates the consumption of the starting amine (typically 6-18 hours).

  • Work-up: Cool the reaction mixture and filter to remove the inorganic base. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography as described in Protocol 2 to yield Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine.

Purification and Characterization

Purification: For both methods, the final product is a secondary amine and is best purified using silica gel column chromatography. It is highly recommended to add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the eluent system to minimize peak tailing on the acidic silica gel.

Characterization (Expected Data):

  • ¹H NMR: Expect characteristic signals for the thiazole ring protons (two doublets or singlets between 7-8 ppm), the methine (CH) proton adjacent to the nitrogen and thiazole ring (a quartet), the pentyl chain protons, the methyl group protons (a doublet), and a broad singlet for the N-H proton.

  • ¹³C NMR: Signals corresponding to the thiazole ring carbons (~140-170 ppm and ~115-125 ppm), the aliphatic carbons of the pentyl and ethyl groups, including the methine carbon (~50-60 ppm) and the methyl carbon (~20-25 ppm).

  • Mass Spectrometry (MS): The ESI+ spectrum should show a prominent peak for the protonated molecule [M+H]⁺.

Safety and Handling

  • Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Pentylamine: Corrosive and flammable with a strong, unpleasant odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Halogenated Solvents (DCM, DCE): Are suspected carcinogens. Handle with care in a fume hood.

  • Hydrogenation: Reactions involving hydrogen gas under pressure must be conducted in a specialized high-pressure reactor behind a safety shield by trained personnel.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

References

  • CN105348216A - Synthetic method for 2-acetyl thiazole.
  • CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Rasayan Journal of Chemistry. [Link]

  • 2-acetyl thiazole. Nanjing Chemical Material Corp. [Link]

  • Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. Oriental Journal of Chemistry. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

  • Synthesis and biological profile of 2,3-dihydro[4][5]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • 2-Acetylthiazole | C5H5NOS. PubChem. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. [Link]

  • Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemistrySelect. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Eco-Logical Pharmacy and Life Sciences. [Link]

  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. ARKIVOC. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the secondary amine, Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine. The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and success. The synthesis is achieved through a one-pot reductive amination reaction, a highly efficient and selective method for C-N bond formation.[4][5][6] The protocol utilizes 2-acetylthiazole and pentylamine as starting materials, with sodium triacetoxyborohydride (STAB) serving as a mild and selective reducing agent.[7][8][9]

Introduction and Scientific Rationale

The synthesis of novel amine derivatives is a cornerstone of pharmaceutical research and development. The target molecule, Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine, incorporates a thiazole ring, a heterocyclic motif known for a wide spectrum of pharmacological activities.[1][2] The chosen synthetic strategy is reductive amination, which involves the reaction of a carbonyl compound (a ketone in this case) with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[6][10]

Causality behind Reagent Selection:

  • Carbonyl Source (Ketone): 2-Acetylthiazole is selected as the ketone precursor. Its acetyl group provides the electrophilic carbon necessary for the initial reaction with the amine.[11][12]

  • Amine Source: Pentylamine serves as the nucleophile and introduces the pentyl group to the final molecule.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation.[7][8] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is significantly more selective. It reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.[10][13] This high selectivity is crucial for a one-pot procedure, as it prevents the wasteful reduction of the ketone starting material and leads to higher yields of the desired amine with fewer side products.[4][7][9] The electron-withdrawing effect of the three acetoxy groups moderates the reactivity of the borohydride, making it an ideal reagent for this application.[8]

Reaction Scheme and Mechanism

The overall transformation proceeds in two main stages within a single reaction vessel: (1) Formation of an iminium ion from the ketone and amine, and (2) Hydride reduction of the iminium ion.

Overall Reaction: 2-Acetylthiazole + Pentylamine --(NaBH(OAc)₃, DCE)--> Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Mechanism Pathway

The following diagram illustrates the key steps of the reductive amination mechanism.

G ketone 2-Acetylthiazole (Ketone) inv1 ketone->inv1 amine Pentylamine (Primary Amine) amine->inv1 imine Imine Intermediate iminium Protonated Iminium Ion (Electrophilic) imine->iminium Protonation inv2 iminium->inv2 stab NaBH(OAc)₃ (Hydride Source) stab->inv2 product Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (Secondary Amine) inv1->imine Condensation (-H₂O) inv2->product Hydride Transfer (Reduction)

Caption: Reductive amination mechanism pathway.

Materials, Reagents, and Instrumentation

Reagents and Materials

All reagents should be of high purity (≥98%) and used as received unless otherwise noted.

ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberSupplier ExampleNotes
2-AcetylthiazoleC₅H₅NOS127.1624295-03-2Sigma-AldrichA colorless to pale yellow liquid.[11]
Pentylamine (n-Amylamine)C₅H₁₃N87.16110-58-7TCI ChemicalsA colorless liquid.
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Acros OrganicsMoisture-sensitive solid; handle under an inert atmosphere.[4][13]
1,2-Dichloroethane (DCE), AnhydrousC₂H₄Cl₂98.96107-06-2Fisher ScientificPreferred reaction solvent; ensure it is dry.[7][9]
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8VWRAqueous solution for work-up.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2MacronFor extraction.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9EMD MilliporeDrying agent.
Silica Gel (for chromatography)SiO₂60.087631-86-9Sorbent Tech.230-400 mesh.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6J.T. BakerChromatography eluent.
HexanesC₆H₁₄N/A110-54-3PharmcoChromatography eluent.
Instrumentation
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Nitrogen or Argon gas inlet

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.

Step 1: Reaction Setup

  • Place a magnetic stir bar into a 100 mL oven-dried round-bottom flask.

  • Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of nitrogen or argon gas. An inert atmosphere is crucial to prevent the deactivation of the moisture-sensitive STAB reagent.

  • To the flask, add 2-acetylthiazole (1.27 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE, 40 mL) via syringe.

  • Add pentylamine (1.05 mL, 0.87 g, 10.0 mmol, 1.0 equiv.) dropwise to the stirring solution at room temperature.

  • Stir the mixture for 20-30 minutes to allow for the initial formation of the imine intermediate.

Step 2: Reductive Amination

  • Carefully add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture in portions over 5 minutes. Note: A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical eluent system is 20-30% ethyl acetate in hexanes. The reaction is complete when the starting 2-acetylthiazole spot has been consumed (typically 4-12 hours).

Step 3: Reaction Work-up and Extraction

  • Once the reaction is complete, carefully quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (H₂) will occur.

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

  • Combine the organic layers.

Step 4: Washing and Drying

  • Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution to remove the drying agent, and wash the solid with a small amount of DCM.

Step 5: Concentration and Purification

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purify the crude oil using flash column chromatography on silica gel.

  • Equilibrate the column with 5% ethyl acetate in hexanes.

  • Load the crude product onto the column and elute with a gradient of 5% to 40% ethyl acetate in hexanes.

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine as a pure oil.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire synthesis and purification process.

Caption: Step-by-step experimental workflow.

Characterization of Final Product

To confirm the identity and purity of the synthesized Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

  • Pentylamine: Is corrosive and flammable. Causes skin and eye burns.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to produce flammable hydrogen gas. It is also corrosive. Handle in an inert, dry environment.

  • 2-Acetylthiazole: May cause skin and eye irritation.

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved February 13, 2026, from [Link]

  • Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 13, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 13, 2026, from [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Ayati, A., et al. (2015). A review on biological activities of 1,3-thiazole derivatives. Scientia Pharmaceutica, 83(2), 213-232.
  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved February 13, 2026, from [Link]

  • Jaishree, V., & Ramdas, N. (2012). Synthesis and biological evaluation of some substituted amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 128-132.

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Application Notes and Protocols for Thiazole-Based Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Editorial Note: Initial searches for the specific compound Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine did not yield sufficient data in publicly accessible scientific literature to construct a detailed application guide. This suggests the compound may be novel, a synthetic intermediate not yet characterized biologically, or not widely studied.

Therefore, this guide has been structured to address the core chemical motif of the query: the 2-(1-aminoethyl)thiazole scaffold . This scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents and clinical candidates.[1][2] The principles, applications, and protocols detailed herein are directly relevant for the synthesis, evaluation, and optimization of novel derivatives, including the specific compound requested by the user.

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The 1,3-thiazole ring, particularly when substituted with an amino group at the C2 position, is a versatile and highly valued pharmacophore in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and rigid structure allow it to form high-affinity interactions with a wide range of biological targets.[2][3] This has led to the development of 2-aminothiazole-containing compounds with a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

This document provides an in-depth guide to two of the most significant applications of this scaffold: as kinase inhibitors for cancer therapy and as novel antimicrobial agents.

Application I: Anticancer Agents Targeting Protein Kinases

The abnormal signaling of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The 2-aminothiazole scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors, exemplified by the clinically approved drug Dasatinib, a pan-Src family kinase inhibitor.[5][7]

Rationale and Mechanism of Action

Thiazole-based compounds typically function as ATP-competitive inhibitors. The thiazole core acts as a stable "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. Substituents on the thiazole ring and the 2-amino group then extend into adjacent hydrophobic pockets, providing both potency and selectivity for the target kinase.[7][8]

Many thiazole derivatives have been developed as potent inhibitors of key oncogenic kinases, such as PI3K/mTOR, VEGFR-2, and B-RAF, thereby blocking downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[8][9][10]

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Thiazole Derivative (e.g., PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits mic_workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A 1. Prepare serial 2-fold dilutions of Test Compound in a 96-well plate C 3. Inoculate each well with the microbial suspension A->C B 2. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D 4. Include Positive (no drug) & Negative (no microbes) Controls C->D E 5. Incubate plate at 37°C for 18-24 hours D->E F 6. Visually inspect for turbidity (microbial growth) E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Figure 2: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

1. Materials:

  • Bacterial or fungal strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well U-bottom microplates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ofloxacin) [11] * Spectrophotometer, incubator

2. Step-by-Step Methodology:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the 2x final concentration of the test compound stock to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.

  • Inoculum Preparation: From a fresh culture, suspend several colonies in broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final diluted inoculum to each well, bringing the total volume to 100 µL. This dilutes the compound to its final test concentration.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and inoculum, but no compound.

    • Sterility Control: A well containing 100 µL of broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control should be turbid, and the sterility control should be clear.

Synthesis Overview: The Hantzsch Thiazole Synthesis

A foundational method for creating the 2-aminothiazole core is the Hantzsch thiazole synthesis. [12][13]This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. [14]By selecting different starting materials, researchers can readily synthesize a library of analogs with diverse substitutions at the C2-amino, C4, and C5 positions for SAR studies.

Conclusion

The 2-aminothiazole scaffold is an undeniably powerful core structure in medicinal chemistry, with profound applications in oncology and infectious disease. While the specific compound Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is not prominently featured in existing literature, its core structure suggests significant therapeutic potential. The protocols and structure-activity relationship insights provided in this guide offer a robust framework for its synthesis, biological evaluation, and future optimization. The key to unlocking its potential lies in the empirical testing described, moving from rational design to validated biological activity.

References

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. J. Chem. Rev., 5(3), 221-240.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). Molecules.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (n.d.). Journal of Pharmaceutical Negative Results.
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). PMC.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). PMC.
  • Ueda, S., Terauchi, H., Kawasaki, M., Yano, A., & Ido, M. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery. (n.d.). BenchChem.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PMC.
  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. (n.d.). BenchChem.
  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (n.d.). ACS Publications.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC.
  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2017). ResearchGate.
  • Synthesis, antitumor activity and preliminary structure-activity relationship of 2-aminothiazole derivatives. (n.d.). Semantic Scholar.
  • Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry. (n.d.). BenchChem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • 2-Aminothiazole. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link].

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Application Note: Storage and Handling of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals handling Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine . As a specific commercial Safety Data Sheet (SDS) may be sparse for this specialized intermediate, this guide synthesizes best practices for functionalized secondary amines and thiazole derivatives , prioritizing chemical stability and operator safety.

Abstract & Compound Profile

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is a functionalized secondary amine featuring a lipophilic pentyl chain and a thiazole heterocyclic core. It is frequently utilized as a building block in medicinal chemistry for synthesizing bioactive scaffolds.

The compound presents a dual-reactivity profile:

  • Secondary Amine: Highly nucleophilic and prone to reacting with atmospheric CO₂ to form carbamate salts (often visible as a white crust).

  • Thiazole Ring: Generally stable but susceptible to oxidation at the sulfur atom under harsh conditions or prolonged exposure to air.

Physicochemical Summary (Predicted Class Data)
PropertyValue / CharacteristicNotes
Molecular Formula C₁₀H₁₈N₂SMW: ~198.33 g/mol
Physical State Viscous Liquid or Low-Melting SolidLikely an oil at RT due to pentyl chain disruption of crystal packing.
Basicity (pKa) ~9.5 - 10.5 (Amine)Strong enough to form salts with weak acids (including carbonic acid).
Solubility DMSO, Methanol, DCM, EthanolLipophilic nature limits water solubility at neutral pH.
Air Sensitivity High (CO₂ absorption)Forms N-pentyl-N-[1-(thiazol-2-yl)ethyl]carbamic acid salts.

Core Directive: The "Zero-Atmosphere" Protocol

Expertise Insight: The most common failure mode with alkyl-thiazole amines is not chemical decomposition, but carbamate formation . Researchers often mistake the solidification of a liquid amine (due to CO₂ absorption) for "freezing" or "crystallization." Heating this "solid" releases CO₂, causing pressure buildup in sealed vials.

Protocol A: Receipt and Initial Aliquoting

Objective: To transition the bulk material into a stable storage format immediately upon opening.

Reagents & Equipment:

  • Schlenk line or Glovebox (Nitrogen or Argon atmosphere).

  • Amber glass vials with PTFE-lined septa.

  • Parafilm or Shrink-wrap tape.

Step-by-Step Procedure:

  • Visual Inspection: Upon receipt, inspect the material. If it appears cloudy or has a white crust on the rim, it has likely absorbed CO₂.

    • Correction: Dissolve in dry DCM, wash with 1M NaOH (to regenerate free base), dry over Na₂SO₄, and concentrate in vacuo.

  • Inert Gas Purge: Do not open the manufacturer's bottle in ambient air. Place the bottle in a glovebox or use a funnel cone with positive Argon flow.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50 mg or 100 mg).

    • Why? Repeated freeze-thaw cycles and opening of a master stock introduce moisture and oxygen, accelerating degradation.

  • Sealing: Cap tightly under inert gas. Wrap the cap-neck junction with Parafilm to create a secondary moisture barrier.

Storage Specifications

ParameterSpecificationScientific Rationale
Temperature -20°C (Long Term) Slows oxidative pathways and minimizes volatile loss.
Atmosphere Argon or Nitrogen Prevents formation of carbamates and N-oxides.
Container Amber Glass Thiazoles can be photosensitive; amber glass blocks UV radiation.
Closure PTFE-Lined Cap Avoids leaching of plasticizers from standard polyethylene caps by the amine.

Handling & Solubilization Protocols

Protocol B: Preparing Stock Solutions

Context: When preparing solutions for High-Throughput Screening (HTS) or synthesis.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or Ethanol.

    • Avoid: Acetone or Ethyl Acetate (Secondary amines can react with ketones/esters over long periods via Schiff base formation or aminolysis, respectively).

  • Dissolution:

    • Allow the vial to warm to Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric moisture instantly.

    • Add solvent via syringe through the septum if possible.

  • Verification (Self-Validating Step):

    • Take a 5 µL aliquot of the stock solution.

    • Dilute in 50:50 Water:Acetonitrile.

    • Inject into LC-MS.

    • Pass Criteria: Single peak (M+H = ~199.1). Absence of M+16 (N-oxide) or M+44 (Carbamate adduct, though often unstable in LCMS source).

Protocol C: Emergency Spills & Exposure
  • Skin Contact: Amines are lipophilic and penetrate skin rapidly. Wash immediately with PEG-400 (if available) or copious soap and water. Do not use ethanol (enhances absorption).

  • Spill Cleanup: Absorb with vermiculite. Neutralize the area with dilute acetic acid or citric acid solution to convert the amine to a non-volatile salt before final cleanup.

Visualizing the Workflow & Degradation Logic

Diagram 1: Storage & Handling Lifecycle

Caption: Logical workflow for processing Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine from receipt to usage.

StorageWorkflow Receipt Receipt of Material (Check for White Crust) QC QC Verification (NMR / LC-MS) Receipt->QC Pass Purge Inert Gas Purge (Argon/N2) Receipt->Purge Skip QC (Risk) QC->Purge Verified Aliquot Aliquot Generation (Single-Use Vials) Purge->Aliquot Storage Storage (-20°C, Dark) Aliquot->Storage Usage Experimental Usage (Warm to RT first) Storage->Usage Retrieval Usage->Usage Do NOT Refreeze

Diagram 2: Degradation Pathways

Caption: Mechanism of CO2 absorption (Carbamate formation) and Oxidation typical for this compound class.

Degradation Compound Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (Free Base Liquid) Air Exposure to Air (CO2 + O2) Compound->Air Carbamate Carbamate Salt (White Solid Crust) Air->Carbamate + CO2 (Rapid) Oxide N-Oxide / S-Oxide (Impurity) Air->Oxide + O2 (Slow)

References & Authority

The following references provide the foundational chemical safety and handling standards applied in this protocol.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Thiazole.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Amines.

Disclaimer: This guide is for research purposes only. Users must consult their institution's Chemical Hygiene Plan (CHP) and the specific SDS provided by their vendor before handling.

Sources

Troubleshooting & Optimization

Solving solubility issues with Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Addressing Solubility Challenges in Research and Development

Introduction

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is a compound of interest within medicinal chemistry and drug development, belonging to the versatile thiazole family of heterocycles known for a wide range of biological activities.[1][2] However, like a significant majority of new chemical entities (NCEs)—over 70%—its molecular structure presents a formidable challenge to formulation scientists: poor aqueous solubility.[3] The molecule's architecture, featuring a hydrophobic pentyl group and an aromatic thiazole ring, coupled with a basic amine, dictates its complex solubility behavior.

This guide provides a comprehensive, troubleshooting-focused resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple protocols by explaining the physicochemical principles behind each solubilization strategy, empowering users to make informed decisions during their experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine.

Q1: My compound is insoluble in standard aqueous buffers like PBS (pH 7.4). Why is this happening?

Answer: The insolubility of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine at neutral pH is a direct consequence of its molecular structure.

  • Hydrophobic Character: The compound possesses two significant non-polar regions: the five-carbon pentyl chain and the aromatic thiazole ring. In an aqueous environment, these hydrophobic sections resist interaction with polar water molecules, leading to low solubility.[4]

  • State of the Amine Group: The primary amine (-NH₂) is a weak base. At neutral pH (7.4), it is predominantly in its neutral, un-ionized form. This uncharged state is significantly less water-soluble than its protonated (charged) counterpart.

Q2: What is the most effective first step to dramatically improve aqueous solubility?

Answer: The most effective initial strategy is pH adjustment . By lowering the pH of the solvent, you can protonate the basic amine group, converting the molecule into a highly soluble ammonium salt.

Mechanism of Action: The basic amine group has a specific pKa, which is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral form. For most simple alkyl amines, the pKa of the conjugate acid is in the range of 9.5 to 11.0.[5] According to the Henderson-Hasselbalch equation, at a pH at least 2 units below the pKa, over 99% of the amine molecules will be in their protonated, water-soluble form.[6]

G cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 9) low_ph_structure R-NH₃⁺ (Protonated) Soluble Ammonium Salt high_ph_structure R-NH₂ (Neutral) Insoluble Free Base equilibrium high_ph_structure->equilibrium + H⁺ equilibrium->low_ph_structure - H⁺ caption Figure 1. Effect of pH on the ionization and solubility of the amine.

Practical Steps:

  • Start by attempting to dissolve the compound in an acidic buffer (e.g., 50 mM citrate buffer, pH 3.0-5.0).

  • Alternatively, prepare a stock solution in a small amount of 0.1 M HCl, then dilute this into your desired buffer, ensuring the final pH remains in a range where the compound is soluble.

Q3: My experimental system is pH-sensitive and must be kept near neutral. How can I solubilize the compound?

Answer: When pH modification is not an option, the use of co-solvents is the standard approach.[7][8] Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the aqueous medium.[7]

Recommended Co-solvents:

Co-SolventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)1-10%Highly effective but can be cytotoxic at higher concentrations. Ideal for in vitro assays.
Ethanol (EtOH)5-20%Good solubilizer, generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)10-30%Low toxicity, often used in preclinical in vivo formulations.[8]
Propylene Glycol (PG)10-30%Common vehicle for oral and parenteral formulations.

Workflow: Always prepare a high-concentration stock solution in 100% co-solvent (e.g., 50 mM in DMSO). Then, dilute this stock solution stepwise into your aqueous buffer to reach the final desired concentration. This minimizes the risk of the compound "crashing out" of solution.

Q4: My compound precipitates when I dilute my co-solvent stock into the final aqueous buffer. What should I do?

Answer: This common issue, known as precipitation upon dilution, occurs when the final concentration of the co-solvent in the aqueous medium is too low to maintain the solubility of the compound.

Troubleshooting Workflow:

G start Precipitation Observed Upon Dilution check_final_cosolvent Is final co-solvent concentration >5%? start->check_final_cosolvent increase_cosolvent Increase final co-solvent concentration in buffer. check_final_cosolvent->increase_cosolvent No check_dilution Are you performing stepwise dilution? check_final_cosolvent->check_dilution Yes success Solubility Achieved increase_cosolvent->success use_surfactant Add a surfactant (e.g., 0.1% Tween 80) to the final buffer. advanced_formulation Consider advanced formulation: Cyclodextrins or Lipid-Based Systems use_surfactant->advanced_formulation If still failing use_surfactant->success check_dilution->use_surfactant Yes implement_stepwise Implement stepwise dilution. (e.g., 1:2, then 1:5, then 1:10) check_dilution->implement_stepwise No implement_stepwise->success advanced_formulation->success

Q5: For in vivo studies, I need higher and more stable concentrations. What are the next-level options?

Answer: For demanding applications like pharmacokinetics (PK) or toxicology studies, more sophisticated formulation strategies are required to enhance both solubility and bioavailability.

  • Surfactants and Micellar Solubilization: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 form micelles in aqueous solutions. These structures have a hydrophobic core that can encapsulate your compound, effectively dissolving it in the aqueous phase.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, significantly increasing their aqueous solubility.[3][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), dissolve the compound in a mixture of oils, surfactants, and co-solvents.[9][11] Upon gentle agitation in aqueous media (like in the gastrointestinal tract), they form fine oil-in-water emulsions, keeping the drug solubilized for absorption.[11]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymeric carrier (e.g., Apinovex™ polymers) in an amorphous, high-energy state.[12][13] This prevents the highly stable crystal lattice from forming, leading to significantly improved dissolution rates and solubility.[10]

Experimental Protocols
Protocol 1: Systematic Determination of pH-Dependent Solubility

Objective: To identify the pH at which Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine achieves maximum solubility.

Materials:

  • Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (solid)

  • Series of buffers (e.g., 50 mM Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Calibrated pH meter

  • Orbital shaker at controlled temperature (25°C)

  • 0.22 µm syringe filters

Methodology (Shake-Flask Method):

  • Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

  • Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

  • Seal the vials and place them on an orbital shaker. Equilibrate for 24-48 hours to ensure saturation is reached.

  • After equilibration, allow the vials to stand so that the excess solid can settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the mobile phase to a concentration within the linear range of your calibration curve.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[14]

  • Plot solubility (e.g., in µg/mL) versus the pH of the buffer.

Protocol 2: Screening Co-Solvent Systems

Objective: To identify an effective co-solvent and the minimum concentration required to achieve a target solubility at a fixed pH (e.g., 7.4).

Materials:

  • Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (solid)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • Primary solvent: Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system for quantification

Methodology:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20%, 50% v/v of DMSO in PBS).

  • Using the shake-flask method described in Protocol 1, determine the saturation solubility of the compound in each co-solvent/buffer mixture.

  • Plot solubility (µg/mL) against the percentage of co-solvent in the buffer.

  • This will generate a solubility curve for each co-solvent, allowing you to select the most efficient system that meets your experimental requirements while minimizing the co-solvent concentration.

References
  • Doc Brown's Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Al-kassimy, N., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Manufacturing Chemist. (2023, December 5). Enhancing solubility with novel excipients. Retrieved from [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Al-Kassimy, N., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Retrieved from [Link]

  • Vega, F., et al. (2021). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Sustainability. Retrieved from [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Research Directs. (2023). A review on thiazole based compounds and it's pharmacological activities. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • Molecules. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology. Retrieved from [Link]

Sources

Technical Support Center: Stability Optimization for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine , a specialized secondary amine intermediate often used in the synthesis of bioactive ligands or pharmaceutical candidates.[1]

This molecule presents a unique stability challenge due to the interplay between the electron-rich secondary amine and the electron-deficient thiazole ring . The presence of a chiral center at the


-position (the ethyl linker) adds a risk of racemization under specific pH conditions.

This guide moves beyond generic advice, providing a mechanistic understanding of stability to help you optimize storage and reaction conditions.

Module 1: The Stability Matrix (pH & Temperature)[2]

The stability of your compound is dictated by the protonation state of its two nitrogen centers: the secondary amine (N-alkyl) and the thiazole nitrogen (N-aryl) .

Physicochemical Properties
ParameterApprox. ValueImplication
pKa (Sec-Amine) ~9.5 – 10.5At pH 7, this nitrogen is fully protonated (

).[1]
pKa (Thiazole) ~2.5At pH 7, this nitrogen is neutral.[1] It only protonates in strong acid.
Chiral Center C1 (Ethyl linker)Susceptible to racemization via deprotonation at high pH.[1]
The "Safe Zone" Recommendations
ConditionOptimal RangeMechanistic Rationale
pH 4.0 – 6.0 Prevents Oxidation: Keeping the secondary amine protonated (ammonium form) significantly reduces electron density, making it resistant to N-oxidation.[1] Prevents Racemization: Avoids basic conditions that could deprotonate the acidic

-proton adjacent to the thiazole ring.
Temperature -20°C Kinetic Control: Thiazoles are generally stable, but the secondary amine can undergo slow oxidation or reaction with atmospheric CO2 (carbamate formation) at room temperature.[1]
Atmosphere Argon/Nitrogen Oxidation Shield: Secondary amines are prone to radical oxidation pathways.[1] Exclusion of oxygen is critical for long-term storage of the free base.

Module 2: Troubleshooting Guide (Diagnostics)

Use this decision tree to diagnose stability issues observed in your experiments.

Visualizing the Troubleshooting Logic

Stability_Troubleshooting Start Observation: Degradation / Impurity ColorChange Yellowing / Darkening Start->ColorChange PurityDrop Loss of Assay (HPLC) Start->PurityDrop Racemization Loss of Optical Rotation Start->Racemization CheckAtmosphere Check Atmosphere (Is it Air-Free?) ColorChange->CheckAtmosphere CheckpH Check Buffer pH PurityDrop->CheckpH CheckTemp Check Storage Temp Racemization->CheckTemp Oxidation Diagnosis: N-Oxidation Action: Add Antioxidant / Sparge Ar CheckAtmosphere->Oxidation Exposed to Air Hydrolysis Diagnosis: Thiazole Ring Opening Action: Avoid Strong Acid + Heat CheckpH->Hydrolysis pH < 2 or > 12 BaseCat Diagnosis: Base-Catalyzed Racemization Action: Lower pH to < 7 CheckTemp->BaseCat pH > 8 + Heat

Figure 1: Diagnostic decision tree for identifying the root cause of instability based on observable symptoms.

Detailed Issue Resolution
Issue 1: The sample has turned yellow/brown.
  • Root Cause: N-Oxidation. Secondary amines react with atmospheric oxygen to form N-oxides or radical degradation products.[1] This is accelerated by trace metals.[1]

  • Solution:

    • Purify the compound as a hydrochloride or tosylate salt .[1] The salt form is significantly more resistant to oxidation than the free base.[1]

    • Store under Argon.

    • Protocol: Dissolve free base in Et2O, add 1.1 eq of HCl in Dioxane, filter the precipitate, and dry under vacuum.

Issue 2: Enantiomeric Excess (ee%) is dropping.
  • Root Cause: Racemization. The proton at the chiral center (between the thiazole and the nitrogen) is "benzylic-like" regarding the heteroaromatic ring. In basic conditions (pH > 9), this proton can be removed, leading to a planar intermediate and loss of chirality.[1]

  • Solution: Avoid storing the compound in basic buffers (e.g., Carbonate, Triethylamine) for extended periods.[1] Keep pH < 7.[1]

Issue 3: New polar impurities on HPLC (Low pH).
  • Root Cause: Thiazole Hydrolysis. While thiazoles are robust, prolonged exposure to strong acids (pH < 1) at elevated temperatures can lead to ring opening.[1]

  • Solution: If acidic conditions are required for synthesis, keep the temperature below 40°C.

Module 3: Experimental Protocols (Validation)

Do not assume stability; validate it. As a scientist, you should perform a Forced Degradation Study (Stress Testing) compatible with ICH Q1A guidelines.[1]

Protocol: Micro-Scale Stress Test

Objective: Determine the specific "cliff" where your molecule degrades.[1]

Materials:

  • 1 mg of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine per vial.[1]

  • HPLC/UPLC with UV detection (254 nm for thiazole).[1]

Procedure:

  • Prepare Stock: Dissolve 10 mg in 10 mL Methanol/Water (50:50).

  • Aliquot & Stress:

    • Vial A (Acid): Add 0.1 N HCl.[1] Incubate at 60°C for 4 hours.

    • Vial B (Base): Add 0.1 N NaOH.[1] Incubate at 60°C for 4 hours.

    • Vial C (Oxidation): Add 3% H2O2.[1] Incubate at RT for 4 hours.

    • Vial D (Control): Water only.[1] Store at 4°C.

  • Analysis: Neutralize samples and inject onto HPLC.

  • Interpretation:

    • Degradation in Vial B confirms racemization or elimination risks.[1]

    • Degradation in Vial C confirms oxidative sensitivity (requires inert storage).[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO? A: Use Caution. DMSO is slightly oxidizing and hygroscopic.[1] For long-term storage (months), DMSO can facilitate N-oxidation or sulfur oxidation on the thiazole.[1] Preferred: Store as a solid dry salt.[1] If solution is necessary, use anhydrous Ethanol or Methanol at -20°C.[1]

Q: Is the compound compatible with reductive amination conditions? A: Yes. The thiazole ring is generally stable to Borohydrides (


, 

).[1] However, avoid harsh hydrogenation conditions (Pd/C +

at high pressure/temp), which can reduce the thiazole ring to a thiazolidine.[1]

Q: Why does the LC-MS show a Mass+16 peak? A: This is the classic signature of an N-Oxide (


). This confirms your sample has been exposed to air.[1] If the peak is Mass+32, you may have oxidized the thiazole sulfur to a sulfone (rare, requires strong oxidants).[1]

Module 5: Degradation Pathway Visualization

Understanding the chemistry allows you to predict risks.[1]

Degradation_Pathways Molecule Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (Intact) NOxide N-Oxide (Inactive/Impurity) Molecule->NOxide Oxidation (Air/H2O2) Racemate Racemic Mixture (Loss of Chirality) Molecule->Racemate Base (pH > 10) Deprotonation of C-H RingOpen Ring Cleavage (Thiol/Amine fragments) Molecule->RingOpen Strong Acid + Heat (Hydrolysis)

Figure 2: Potential chemical degradation pathways.[1] Oxidation and Racemization are the highest risks.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation (ICH), 2003.[1]

  • Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1] Wiley-VCH, 2003.[1] (General reference for Thiazole stability).

  • Alfassi, Z. B. Peroxyl Radicals.[1] Wiley, 1997.[1] (Reference for secondary amine oxidation mechanisms).

  • Metzger, J. V. Thiazole and its Derivatives.[1] In The Chemistry of Heterocyclic Compounds, Vol.[1] 34. Wiley-Interscience.[1] (Authoritative text on Thiazole reactivity).

Sources

Troubleshooting degradation of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Risk Profile

Welcome to the technical support hub for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine . This guide addresses the specific stability challenges inherent to this molecule's structure. As a secondary amine linked to a thiazole ring, this compound exhibits a unique "Risk Profile" that researchers must manage:

  • Secondary Amine Vulnerability: Highly susceptible to oxidative dealkylation and reaction with electrophilic solvent impurities (e.g., aldehydes, chlorinated solvents).

  • Thiazole-Induced Acidity: The electron-withdrawing nature of the thiazole ring increases the acidity of the benzylic-like

    
    -proton, creating a high risk of racemization  under basic conditions.
    
  • Photolability: The thiazole system is prone to singlet oxygen-mediated degradation under light exposure.

Module 1: Visual & Physical Diagnosis

Use this section if you observe physical changes in your solution.

Q: Why has my clear solution turned yellow or brown?

Diagnosis: Oxidative Degradation (N-Oxide or Imine Formation). Mechanism: Secondary amines are prone to radical oxidation. The initial clear solution turning yellow often indicates the formation of conjugated imines or N-oxides. If the solution was stored in a protic solvent (like methanol) without degassing, dissolved oxygen is the likely culprit.

Troubleshooting Protocol:

  • Check Headspace: Was the vial stored under Argon/Nitrogen?

  • LC-MS Check: Look for a mass shift of +16 Da (N-Oxide) or -2 Da (Imine formation).

  • Corrective Action: Add an antioxidant such as BHT (Butylated hydroxytoluene) at 0.1% if compatible with your downstream application. Switch to anhydrous, degassed solvents.

Q: I see a white precipitate forming in my non-polar solvent stock.

Diagnosis: Carbamate Salt Formation. Mechanism: Secondary amines react reversibly with atmospheric CO₂ to form carbamic acids, which then react with another equivalent of amine to form an insoluble ammonium carbamate salt. Equation:



Corrective Action:

  • Immediate: Sparge the solution with Nitrogen for 15 minutes. The reaction is often reversible, and the precipitate may redissolve as CO₂ is displaced.

  • Long-term: Store all stock solutions in septum-capped vials or under inert gas.

Module 2: Chemical Purity & LC-MS Artifacts

Use this section if you see unexpected peaks in your analytical data.

Q: My LC-MS shows a new peak with M+12 mass shift. Is this an impurity?

Diagnosis: Solvent-Induced Reactivity (Dichloromethane/DCM). The "Gotcha": Researchers often use DCM for solubility. However, secondary amines react with DCM (slowly) to form aminals (gem-diamines) or methylene-bridged dimers. Mechanism: Nucleophilic attack of the amine nitrogen on the methylene chloride carbon.

Corrective Action:

  • Stop: Do not use DCM or Chloroform for storage of secondary amines for >4 hours.

  • Switch: Use Methyl tert-butyl ether (MTBE) or Toluene for lipophilic extractions.

Q: I see a loss of Enantiomeric Excess (ee) over time. Is the compound racemizing?

Diagnosis: Base-Catalyzed Racemization. Mechanism: The carbon connecting the amine and the thiazole ring is a chiral center. The thiazole ring is electron-withdrawing (similar to pyridine), which lowers the pKa of the adjacent proton (


-proton). Even mild bases (like Carbonate or unbuffered water in glass vials which can leach alkali) can deprotonate this center, leading to a planar intermediate and loss of chirality.

Corrective Action:

  • pH Control: Maintain pH < 7.0.

  • Avoid: Do not store in basic buffers (pH > 8) or use strong bases (e.g., NaOH, TEA) during workup unless at low temperatures (

    
    ).
    

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the decision logic for troubleshooting based on your observation.

TroubleshootingFlow Start Observation: Degradation Detected ColorChange Yellow/Brown Discoloration Start->ColorChange Precipitate White Precipitate Start->Precipitate MassSpec LC-MS: New Peaks Start->MassSpec ChiralLoss HPLC: Loss of ee% Start->ChiralLoss Oxidation Cause: Oxidation (N-Oxide/Imine) Action: Degas, Add BHT ColorChange->Oxidation Air Exposure Carbamate Cause: CO2 Reaction Action: Sparge N2 Precipitate->Carbamate CO2 Exposure MassSpec->Oxidation M+16 (N-Oxide) SolventAdduct Cause: Solvent Reaction (DCM/Aldehydes) Action: Change Solvent MassSpec->SolventAdduct M+12 (DCM) or M+12/M+26 (Aldehydes) BaseCat Cause: Base-Catalyzed Racemization Action: Acidify/Buffer < pH 7 ChiralLoss->BaseCat Thiazole Acidity

Figure 1: Diagnostic logic flow for identifying root causes of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine degradation.

Module 4: Validated Stress-Testing Protocols

To confirm the stability profile of your specific batch, perform these standardized stress tests derived from ICH Q1A(R2) guidelines.

Protocol A: Oxidative Stress Test

Purpose: Determine susceptibility to radical oxidation.

  • Preparation: Dissolve compound at 1 mg/mL in Acetonitrile:Water (1:1).

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature (RT) for 4 hours.

  • Analysis: Inject on LC-MS.

    • Pass Criteria: >95% parent peak area remaining.

    • Fail Criteria: Appearance of M+16 peak (N-oxide) or ring-opening products.

Protocol B: Solvent Compatibility Screening

Purpose: Rule out solvent-induced degradation.

  • Preparation: Prepare 1 mg/mL solutions in:

    • Methanol (HPLC Grade)

    • DMSO (Anhydrous)

    • Dichloromethane (DCM)

  • Incubation: Store at 25°C for 24 hours.

  • Analysis: LC-MS.

    • Check: Look for M+12 in DCM (Aminal formation) or M+30 in Methanol (Formaldehyde impurity reaction).

Protocol C: Racemization Risk Assessment

Purpose: Verify chiral stability under workup conditions.

  • Preparation: Dissolve enantiomerically pure compound in Water:Methanol (1:1).

  • Stress: Adjust pH to 9.0 using dilute NaOH.

  • Timepoints: Take aliquots at T=0, 1h, 4h.

  • Analysis: Chiral HPLC (e.g., Chiralpak IG or similar immobilized phase).

    • Warning: If ee% drops by >5% within 4 hours, the compound must be handled strictly under neutral/acidic conditions.

Summary Data Table: Common Degradation Products

Observed Mass ShiftProbable StructureRoot CausePrevention Strategy
M + 16 N-OxideOxidation (Air/

)
Store under Argon; Use antioxidants.
M + 12 Methylene Bridge/AminalReaction with DCMAvoid chlorinated solvents for storage.
M + 44 Carbamate SaltReaction with

Minimize air exposure; store concentrated.
M - 2 ImineOxidative DehydrogenationProtect from light and air.
No Mass Change Enantiomer (Racemate)Base-catalyzed proton shiftCritical: Keep pH < 7.0.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[1][2][4] Defines the standard stress testing conditions (oxidation, photolysis, hydrolysis) used in Protocol A.

  • Lai, A., et al.Chemical Stability of Peptides and Proteins. (Specifically regarding deamidation and oxidation mechanisms relevant to amide/amine functionality). Journal of Pharmaceutical Sciences.
  • Mills, J. E., et al. Reaction of amines with methylene chloride.[5] Evidence for rapid aminal formation.[5]The Journal of Organic Chemistry, 54(18), 4372-4385. (1989). Establishes the mechanism for the "M+12" degradation pathway in chlorinated solvents.

  • Metzger, J. V. Thiazole and its Derivatives.Chemistry of Heterocyclic Compounds. Detailed analysis of the acidity of alkyl groups attached to the thiazole ring (Racemization mechanism).

Sources

Removing unreacted precursors from Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ORG-THZ-0042 | Version: 2.1 | Last Updated: 2025-10-24[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (hereafter Target Molecule ) has yielded a mixture containing unreacted precursors.

Whether you utilized Reductive Amination (e.g., 2-acetylthiazole + pentylamine) or Direct Alkylation , the presence of residual primary amines or carbonyls will compromise downstream bioassays due to false positives in GPCR or kinase screens.[1]

This guide prioritizes chemoselective purification over brute-force chromatography.[1] We utilize the specific pKa differentials between the thiazole ring (pKa ~2.5) and the aliphatic secondary amine (pKa ~10.[1]5) to design a self-validating purification workflow.

Module 1: Acid-Base Extraction (Removal of Non-Basic Impurities)

Objective: Remove unreacted ketones (e.g., 2-acetylthiazole), aldehydes (pentanal), or neutral side products.[1] Principle: The aliphatic nitrogen of your Target Molecule is sufficiently basic to be protonated at pH 4-5, while the thiazole nitrogen (pKa ~2.5) and neutral precursors remain uncharged in the organic layer.

Protocol 1.1: The "pH Switch" Wash
  • Reagents: Dichloromethane (DCM), 1M HCl, 1M NaOH, Brine.[1]

  • Pre-requisite: Crude reaction mixture concentrated to oil.[1]

  • Dissolution: Dissolve crude oil in DCM (10 mL per gram of crude).

  • Acidic Extraction (Critical Step):

    • Extract the organic layer with 1M HCl (3 x 20 mL) .[1]

    • Mechanism:[1][2][3][4][5][6] The Target Molecule (secondary amine) protonates (

      
      ) and moves to the aqueous phase.[1] Neutral precursors (ketones/aldehydes) stay in the DCM.[1]
      
    • Note: The thiazole ring may partially protonate, but the aliphatic amine drives solubility.

  • Organic Wash: Discard the DCM layer (contains neutrals).[1] Optional: Back-extract the DCM once with water to recover any trapped product.

  • Basification:

    • Cool the combined aqueous layers to 0°C.

    • Slowly add 2M NaOH until pH > 12.[1] (Check with pH paper; solution should turn cloudy/oily).[1]

  • Recovery: Extract the basic aqueous layer with DCM (3 x 20 mL). Dry over

    
    , filter, and concentrate.
    

Status Check: Analyze by TLC. If a spot corresponding to the primary amine precursor persists (often close Rf to product), proceed to Module 2 .[1]

Module 2: Scavenger Resins (Removal of Primary Amines)

Objective: Selectively remove unreacted Pentylamine or 1-(1,3-thiazol-2-yl)ethylamine without using chromatography.[1] Why this works: Your product is a secondary amine .[1][3] Precursors are primary amines .[1][3] Electrophilic scavenger resins (Aldehyde or Isocyanate functionalized) react rapidly with primary amines to form covalent bonds, trapping them on the bead.[1] Secondary amines react much slower (steric hindrance) or form reversible bonds.[1]

Selection Guide: Scavenger Resins
Impurity TypeRecommended ResinFunctionalityMechanism
Primary Amine (e.g., Pentylamine)PS-Benzaldehyde AldehydeForms stable imine with

amines.[1]

amines form iminium ions (unstable) and wash off.[1]
Primary Amine (Aggressive)PS-Isocyanate IsocyanateForms urea.[1] Reacts with

>>

. Warning: Can scavenge product if left too long.[1]
Excess Aldehyde/Ketone PS-TsNHNH2 Tosyl HydrazideForms hydrazone with carbonyls.[1]
Protocol 2.1: The "Shake and Filter" Method
  • Stoichiometry: Calculate the molar excess of the impurity (via NMR integration). Use 3 equivalents of resin relative to the impurity.

  • Solvent: Dissolve the semi-pure amine in DCM or THF (Swelling is critical; do not use Methanol).

  • Incubation: Add PS-Benzaldehyde resin.[1] Shake gently at room temperature for 4–12 hours.

    • Tip: Do not use magnetic stirring (grinds beads).[1] Use an orbital shaker.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse resin with DCM.[1]

  • Result: Filtrate contains purified Secondary Amine.[1]

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision matrix for purifying this specific thiazole-amine scaffold.

PurificationLogic Start Crude Mixture (Target + Precursors) Check1 Impurity Analysis (TLC / NMR) Start->Check1 AcidBase Acid-Base Extraction (Module 1) Check1->AcidBase Contains Neutrals Neutrals Discard Organic Layer (Ketones/Aldehydes) AcidBase->Neutrals Org Phase Aqueous Basify Aqueous Layer Extract Target AcidBase->Aqueous Aq Phase Check2 Primary Amine Present? Aqueous->Check2 Scavenger PS-Benzaldehyde Resin (Module 2) Check2->Scavenger Yes (1° Amine) Final Pure Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine Check2->Final No Filter Filter Resin Scavenger->Filter Filter->Final

Figure 1: Decision tree for the purification of secondary amines from thiazole-based reaction mixtures.

Module 4: Flash Chromatography (The "Last Resort")

If the mixture is complex and requires silica chromatography, the basicity of the amine will cause "tailing" (streaking) on standard silica due to interaction with acidic silanols.

Protocol 4.1: Amine-Modified Mobile Phase
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: Methanol (MeOH) containing 1%

    
     (Aqueous Ammonia)  or 2% Triethylamine (TEA) .[1]
    
  • Gradient: 0% B to 10% B over 15 CV (Column Volumes).

Why Ammonia? The


 competes for the acidic sites on the silica, effectively "blocking" them so your Target Molecule can elute as a sharp band.
Frequently Asked Questions (FAQs)

Q1: My product turned blue/green during the workup. What happened?

  • Diagnosis: If you used a Copper catalyst (common in some thiazole couplings) or if the thiazole ring coordinated with trace metals in the water.

  • Fix: Wash your organic layer with 10% EDTA solution or aqueous ammonia to sequester the metal ions.

Q2: I see a spot on TLC that trails immediately below my product. Is it the primary amine?

  • Diagnosis: Likely yes.[1] Primary amines often have slightly lower Rf values than their secondary counterparts on silica due to stronger H-bonding with silanols.[1]

  • Fix: Use the PS-Benzaldehyde resin (Module 2).[1] It is far more efficient than trying to separate two spots with

    
    .[1]
    

Q3: Can I distill this molecule?

  • Analysis: The molecular weight is ~198 g/mol . With the polar thiazole ring and H-bonding amine, the boiling point is likely >120°C at 0.5 mmHg.

  • Advice: Kugelrohr distillation is possible but risky due to thermal decomposition of the thiazole ring (sulfur extrusion) at high temperatures. Stick to chromatography or scavenging.[1]

Q4: The HCl extraction didn't pull my product into the water layer.

  • Diagnosis: The lipophilicity of the Pentyl group + Thiazole ring might be keeping the salt in the organic phase (ion-pairing).

  • Fix: Use a more dilute organic solvent (Diethyl Ether instead of DCM) or increase the acid concentration to 2M HCl to force the equilibrium.

References
  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1]

  • Biotage Application Note. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base.[1] Link

  • Kaldor, S. W., et al. (1996).[1] "Use of Solid Supported Reagents in the Synthesis of Chemical Libraries." Tetrahedron Letters, 37(40), 7193-7196.[1] (Seminal work on scavenger resins).[1][7]

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reference for Thiazole pKa and stability).

Sources

Validation & Comparative

Comprehensive MS Profiling of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine: Fragmentation Dynamics and Methodological Comparisons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug development, thiazole-based scaffolds are increasingly prioritized for their bioisosteric properties, often replacing phenyl rings to improve solubility and metabolic stability. Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine represents a critical pharmacophore model for secondary amine-based therapeutics.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of this compound. Unlike standard alkyl-benzylamines, the thiazole moiety introduces unique electronic effects that dictate specific ionization and dissociation pathways. We compare these patterns against structural analogs to provide a robust framework for identification and differentiation in complex matrices.

Chemical Identity & Properties

PropertySpecification
Compound Name Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine
IUPAC Name N-pentyl-1-(1,3-thiazol-2-yl)ethan-1-amine
Molecular Formula C₁₀H₁₈N₂S
Exact Mass 198.1191 Da
[M+H]⁺ (ESI) 199.1269 m/z
Key Structural Features Thiazole ring (C2-substituted), Chiral ethyl linker, Secondary amine, Pentyl chain

Fragmentation Mechanics: The "Thiazole Effect"

The fragmentation of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine under Electrospray Ionization (ESI-MS/MS) is governed by the competition between charge retention on the basic secondary amine nitrogen and the resonance-stabilized thiazole ring.

Primary Fragmentation Pathways (ESI+)

Upon collision-induced dissociation (CID), the protonated precursor (m/z 199 ) undergoes three distinct cleavage events.

Pathway A: Inductive Cleavage (Formation of the Thiazole-Ethyl Cation)

This is the most diagnostic pathway for the "head group" of the molecule.

  • Mechanism: Heterolytic cleavage of the C-N bond driven by the stability of the adjacent aromatic thiazole ring.

  • Product: The 1-(thiazol-2-yl)ethyl cation.[1]

  • Observed m/z: 112.02 (Thiazole [84] + Ethylidene [28]).

  • Significance: This ion confirms the presence of the specific thiazole-ethyl core, distinguishing it from other heterocyclic analogs.

Pathway B: Alpha-Cleavage (Loss of Alkyl Chain)
  • Mechanism: Homolytic cleavage alpha to the amine nitrogen. The loss of the propyl radical from the pentyl chain is energetically favorable.

  • Product: An immonium ion species.

  • Observed m/z: 142.07 (Loss of C₄H₉• radical [57 Da]).

  • Significance: Confirms the N-pentyl substitution pattern.

Pathway C: Hydrogen Rearrangement (Loss of Pentene)
  • Mechanism: A McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the pentyl chain to the nitrogen, followed by neutral loss of 1-pentene (

    
    ).
    
  • Product: Protonated 1-(thiazol-2-yl)ethylamine.

  • Observed m/z: 129.05 (

    
     Da).
    
  • Secondary Loss: Subsequent loss of

    
     (17 Da) from m/z 129 yields the m/z 112 ion, reinforcing Pathway A.
    

Comparative Analysis: Thiazole vs. Benzyl Analogs

To validate the specificity of your method, it is crucial to compare the target compound with its nearest pharmacophore analog: Pentyl[1-phenylethyl]amine .

FeatureTarget: Thiazole Analog Alternative: Benzyl Analog Differentiation Logic
Precursor [M+H]⁺ 199.12 m/z 192.17 m/z Mass shift of +7 Da (S vs C₂H₂).
Isotope Pattern Distinct A+2 peak (~4.5%) due to ³⁴S.Standard Carbon isotope profile.Sulfur signature is diagnostic for the thiazole ring.
Base Peak (High CE) m/z 112 (Thiazole-ethyl)m/z 105 (Phenylethyl)The 112 ion is unique to the thiazole scaffold.
Ring Fragmentation m/z 85 & 58 (Thiazole ring cleavage)m/z 77 & 91 (Tropylium/Phenyl)Thiazole rings open (RDA reaction) at high energy; Benzene rings do not.
Chromatography Retains less on C18 (more polar).Retains more on C18 (more lipophilic).Thiazole N lone pair increases polarity/basicity.

Expert Insight: When developing a Multiple Reaction Monitoring (MRM) method, do not rely solely on the neutral loss of the pentyl chain (m/z 199 -> 129), as this is common to all N-pentyl amines. Use the 199 -> 112 transition for specificity.

Visualizing the Fragmentation Pathway[7][11][12]

The following diagram maps the causal relationships between the precursor ion and its fragments, illustrating the specific bond cleavages described above.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 199 Immonium Immonium Ion (Alpha Cleavage) m/z 142 Precursor->Immonium - C4H9 (57 Da) AmineCore Amine Core (Loss of Pentene) m/z 129 Precursor->AmineCore - C5H10 (70 Da) (H-Rearrangement) ThiazoleCat Thiazole-Ethyl Cation (Diagnostic Base Peak) m/z 112 Precursor->ThiazoleCat - Pentylamine (87 Da) (Inductive Cleavage) AmineCore->ThiazoleCat - NH3 (17 Da) ThiazoleRing Thiazole Ring Fragment m/z 85 ThiazoleCat->ThiazoleRing - C2H3 (27 Da)

Figure 1: ESI-MS/MS fragmentation tree for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine showing primary diagnostic transitions.[2][3]

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this standardized LC-MS/MS protocol. This workflow includes a "self-validation" step using the sulfur isotope signature.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure complete protonation of the secondary amine for ESI efficiency.

LC-MS/MS Conditions (Q-TOF / Triple Quad)
ParameterSettingRationale
Ionization ESI Positive ModeProtonation of amine nitrogen.
Capillary Voltage 3.5 kVStandard for small molecules.
Cone Voltage 30 VPrevents in-source fragmentation of the labile amine.
Collision Energy (CE) Ramp 15 - 45 eVLow CE (15 eV) preserves the m/z 129 ion; High CE (40 eV) maximizes the m/z 112 diagnostic ion.
Column C18 Reverse Phase (2.1 x 50mm, 1.7µm)Thiazoles are moderately polar; C18 provides adequate retention.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Validation Step (The "Sulfur Check")

Before accepting the identification:

  • Zoom into the parent ion cluster at m/z 199 .

  • Observe the m/z 201 peak (A+2).

  • Calculation: The theoretical abundance of the A+2 peak for one Sulfur atom is ~4.4%.

  • Pass Criteria: If the m/z 201 peak is < 1% or > 10%, the identification is FALSE (likely an interferent or wrong analog).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 871-882.

  • NIST Mass Spectrometry Data Center. (2023). "Standard Reference Database 1A - Thiazole Derivatives." National Institute of Standards and Technology.

Sources

Navigating the Biological Double-Edged Sword: A Comparative Guide to the Toxicity of Thiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a synthesized analysis of the toxicological profiles of thiazol-yl ethyl amine analogs and related thiazole derivatives. In the quest for novel therapeutics, understanding the structure-toxicity relationship is as critical as evaluating efficacy. This document offers an in-depth comparison based on available experimental data, elucidating the nuances of thiazole-related toxicity and providing a framework for safer drug design.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational molecules due to its versatile biological activities.[1] However, the same chemical features that confer therapeutic efficacy can also lead to toxicity. The 2-aminothiazole moiety, in particular, has been identified as a potential toxicophore, susceptible to metabolic activation that can result in adverse effects.[2] This guide synthesizes findings from multiple studies to present a comparative overview of the toxicity of thiazol-2-yl ethyl amine analogs and structurally related compounds, offering insights into their structure-toxicity relationships.

Understanding the Landscape of Thiazole Toxicity: A Comparative Analysis

In Vitro Cytotoxicity: A Mixed Picture

The primary method for assessing the toxicity of novel compounds at the cellular level is the in vitro cytotoxicity assay, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely used colorimetric method to determine cell viability.[3][4] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

A review of the literature reveals a broad range of cytotoxicities for thiazole derivatives, highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties. For instance, a series of thiazole-based stilbene analogs showed significant cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range.[5] Notably, compounds 8 and 11 in that study exhibited potent cytotoxicity with IC50 values of 0.78 µM and 0.62 µM against MCF-7 and HCT116 cells, respectively.[5]

In another study, novel arylidene-hydrazinyl-thiazoles displayed moderate to excellent cytotoxicity against a panel of five cancer cell lines at a concentration of 10 µM.[6] Conversely, some thiazole-amino acid hybrid derivatives exhibited only moderate to strong cytotoxicities against three cancer cell lines, with some showing weak or no cytotoxicity at the tested concentrations.[7] This highlights the critical role of specific structural modifications in determining the cytotoxic potential.

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Thiazole Analogs in Cancer Cell Lines

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
Thiazole-based Stilbene Analog (8 )MCF-70.78[5]
Thiazole-based Stilbene Analog (11 )HCT1160.62[5]
Thiazolyl-hydrazinothiazole (10c )HepG-2, HCT-116, MDA-MB-231Potent (specific values not detailed)[8]
Indolo-pyrazole grafted with thiazolidinone (6c )SK-MEL-283.46[3]
Thiazole-amino acid hybrid (5a )A549, HeLa, MCF-78.02, 6.51, 6.84[7]
Phthalimide-thiazole derivative (5b )MCF-70.2[9]
Phthalimide-thiazole derivative (5k )MDA-MB-4680.6[9]
Phthalimide-thiazole derivative (5g )PC-120.43[9]
Bis-(2-thiazolyl)amine analog (8a )HT-29, MCF-713.22, 6.41[10]

It is crucial to note that many of these studies also evaluated the cytotoxicity of these compounds against normal cell lines. For example, several thiazolyl-ethylidene hydrazino-thiazole derivatives exhibited low toxic effects against normal (MRC-5) cells, suggesting a degree of selectivity for cancer cells.[8]

In Vivo Toxicity: Insights from Animal Models

In vivo studies provide a more holistic view of a compound's toxicity, taking into account metabolic processes and effects on organ systems. An acute oral toxicity study of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in Syrian hamsters determined a lethal dose (LD50) of 1000 mg/kg, classifying it as category 4.[11] This study also revealed significant liver and kidney damage, including hypertrophy and hyperplasia of hepatocytes, coagulation necrosis, and renal injuries such as congestion of glomerular and interstitial capillaries.[11]

Another study investigating an oxothiazole derivative in mice found that high doses (160 mg/kg, 265 mg/kg, and 350 mg/kg) caused severe liver damage, including hepatitis lesions and liver necrosis, leading to rapid death at the highest dose.[12][13] These findings underscore the potential for hepatotoxicity and nephrotoxicity with certain thiazole derivatives.

Mechanistic Considerations and Structure-Toxicity Relationships

The toxicity of thiazole analogs is intrinsically linked to their chemical structure. The presence of certain functional groups and their positions on the thiazole ring can dramatically influence metabolic pathways and the potential for forming reactive metabolites.

Key Structural Features Influencing Toxicity:

  • Substituents on the Thiazole Ring: The nature of the substituent at the C2, C4, and C5 positions is a primary determinant of biological activity and toxicity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, affecting its interaction with biological targets and metabolic enzymes.

  • The 2-Amino Group: The 2-aminothiazole moiety is a known structural alert for toxicity.[2] Metabolic oxidation of the amino group can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn can impact its toxicity profile.

Experimental Protocols: A Guide to Assessing Thiazole Analog Toxicity

For researchers embarking on the toxicological evaluation of novel thiazole derivatives, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a reliable and widely used method to assess cell viability and the cytotoxic effects of chemical compounds.[4]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Thiazole Analogs A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A streamlined workflow of the MTT cytotoxicity assay.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

For a preliminary assessment of in vivo toxicity, the Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[11]

Principle: The method involves administering the test substance to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a few more animals with the same dose, or dosing of a few more animals at the next higher or the next lower dose level.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use a single sex of a standard laboratory rodent strain (e.g., rats or mice). Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Formulation and Administration: Prepare the thiazole analog in a suitable vehicle. Administer the substance orally by gavage.

  • Dosing Procedure: Start with a group of three animals at a specific dose level (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Stepwise Dosing: Based on the outcome of the initial dose, decide on the next dosing step according to the OECD 423 guideline.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect organs for histopathological examination, particularly the liver and kidneys.

  • Data Analysis: Determine the LD50 and the toxic class of the compound based on the observed mortality.

Acute_Toxicity_Workflow cluster_workflow Acute Oral Toxicity Workflow (OECD 423) A Animal Acclimatization B Dose Formulation A->B C Initial Dosing (3 animals) B->C D Observation (14 days) C->D E Decision Point: Mortality Assessment D->E F Stop or Proceed to Next Dose Level E->F G Gross Necropsy & Histopathology F->G H LD50 & Toxicity Classification G->H

Caption: A simplified workflow for an acute oral toxicity study.

Conclusion and Future Directions

The therapeutic potential of thiazole-containing compounds is undeniable. However, their development must be paralleled by a thorough understanding of their toxicological profiles. This guide provides a synthesized overview of the comparative toxicity of thiazole analogs, drawing from a range of in vitro and in vivo studies. The data clearly indicates that structural modifications have a profound impact on toxicity, with the 2-aminothiazole moiety being a key feature requiring careful consideration.

Future research should focus on systematic studies that directly compare the toxicity of a series of thiazol-2-yl ethyl amine analogs with methodical structural variations. Such studies will be invaluable in establishing clear structure-toxicity relationships and guiding the design of safer and more effective thiazole-based therapeutics. By integrating a robust toxicological assessment early in the drug discovery process, the scientific community can better navigate the fine line between efficacy and toxicity, ultimately leading to the development of safer medicines.

References

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Safety Operating Guide

Personal protective equipment for handling Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safety: Handling Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine represents one such compound, and while its full toxicological profile may be uncharacterized, a proactive and rigorous approach to safety is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that the handling of this and similar research chemicals is conducted with the utmost care and precaution.

Understanding the Risks: A Profile of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

The 2-aminothiazole moiety is a common feature in many biologically active compounds but has also been identified as a potential toxicophore, susceptible to metabolic activation.[3][4] Thiazole and its derivatives can cause skin, eye, and respiratory irritation.[5] Amines, in general, are known to be corrosive and can cause severe skin burns and eye damage.[6][7] Therefore, it is prudent to assume that Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine may be harmful if swallowed, comes into contact with skin, or is inhaled.[8]

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[7]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[5]
Respiratory Irritation May cause respiratory irritation.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The minimum PPE for handling any hazardous chemical in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9] This should be supplemented with specific PPE based on a thorough risk assessment.[10][11]

Hand Protection: The Critical Barrier

Disposable nitrile gloves are the minimum requirement for incidental chemical exposure.[9] However, given the unknown nature of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine and the potential for skin irritation or corrosion, a more robust glove strategy is recommended.

  • Actionable Protocol:

    • Double Gloving: Wear two pairs of nitrile gloves to increase protection against potential leaks or tears.

    • Silver Shield/4H Gloves: For tasks with a higher risk of splash or prolonged exposure, wear a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[12]

    • Immediate Removal: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.[9]

Eye and Face Protection: Shielding from Splashes and Vapors

Standard safety glasses are mandatory in all laboratory settings.[12] However, when handling liquids that may splash or emit vapors, additional protection is necessary.

  • Actionable Protocol:

    • Chemical Splash Goggles: Always wear chemical splash goggles for protection against liquid splashes and chemical vapors.[9]

    • Face Shield: When dispensing larger volumes or performing operations with a significant splash hazard, a face shield must be worn in addition to safety glasses or goggles.[9][12]

Body Protection: Beyond the Standard Lab Coat

A standard lab coat protects personal clothing and skin from minor spills. For handling potentially corrosive or toxic substances, enhanced protection is advisable.

  • Actionable Protocol:

    • Flame-Resistant Lab Coat: A flame-resistant lab coat is recommended, especially if flammable solvents are in use.[12]

    • Chemical-Resistant Apron: For tasks involving significant quantities of the chemical, wear a chemical-resistant apron over the lab coat.

    • Full-Body Protection: In the case of a large-scale operation or a significant spill, a full-body suit may be necessary.[13]

Respiratory Protection: Safeguarding Against Inhalation

Work with Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5]

  • Actionable Protocol:

    • Fume Hood: All manipulations of the compound should be performed inside a properly functioning chemical fume hood.

    • Respirator: If engineering controls are not sufficient to control exposure, or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10]

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection A Assess Task and Potential Exposure (Quantity, Duration, Splash/Aerosol Risk) B Hand Protection (Nitrile, Double Glove, Silver Shield) A->B Skin Contact Risk C Eye/Face Protection (Goggles, Face Shield) A->C Splash/Vapor Risk D Body Protection (Lab Coat, Apron) A->D Body Contact Risk E Respiratory Protection (Fume Hood, Respirator) A->E Inhalation Risk

Caption: PPE selection workflow based on hazard assessment.

Operational Plan: Safe Handling and Emergency Procedures

Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Goggles/Face Shield

  • Respirator (if required)

Doffing Sequence:

  • Outer Gloves (dispose of as hazardous waste)

  • Lab Coat (turn inside out as you remove it)

  • Goggles/Face Shield

  • Inner Gloves (dispose of as hazardous waste)

  • Wash hands thoroughly with soap and water.

Spill Response

In the event of a spill, immediate and decisive action is required.

  • Actionable Protocol for Minor Spills (inside a fume hood):

    • Alert: Notify others in the immediate area.

    • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[2] Do not use combustible materials such as paper towels.[2]

    • Clean: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[14]

    • Decontaminate: Clean the spill area with a suitable decontaminating solution.

    • Dispose: All cleanup materials must be disposed of as hazardous waste.[2]

  • Actionable Protocol for Major Spills (outside a fume hood):

    • Evacuate: Immediately evacuate the area and alert others.[2]

    • Isolate: Close the doors to the affected area to contain any vapors.

    • Report: Notify your institution's Environmental Health and Safety (EHS) department immediately.

    • Do Not Re-enter: Do not attempt to clean up a major spill unless you are trained and equipped to do so.[15]

Disposal Plan: Managing Waste Safely and Responsibly

All waste generated from the handling of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine, including the chemical itself, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Actionable Protocol:

    • Waste Collection: Collect all waste in a dedicated, properly labeled hazardous waste container.[2]

    • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.[2]

    • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

    • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel compounds like Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine, fostering a culture of safety and scientific excellence in the laboratory.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Metascience. (n.d.). Safety Data Sheet Thiazole. Retrieved from [Link]

  • Villa Crop Protection. (2022, June). Thiazole 500 SC Safety Data Sheet. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 330, 109244. [Link]

  • ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.